4-Methylanisole-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
125.18 g/mol |
IUPAC Name |
1-methoxy-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3 |
InChI Key |
CHLICZRVGGXEOD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methylanisole-d3 and its Application in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Methylanisole-d3, a deuterated stable isotope-labeled compound, with a primary focus on its application as an internal standard in quantitative analytical research. We will delve into its chemical properties, the rationale for its use, and detailed experimental protocols for its application in mass spectrometry-based analysis.
Introduction to this compound
This compound is the deuterium-labeled version of 4-Methylanisole (also known as 4-methoxytoluene). In this molecule, three hydrogen atoms on the methyl group have been replaced with deuterium atoms. This isotopic substitution is key to its primary application in analytical chemistry.
Chemical Structure:
-
4-Methylanisole: CH₃C₆H₄OCH₃
-
This compound: CD₃C₆H₄OCH₃
The primary use of this compound in research is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-deuterated counterpart, 4-Methylanisole, and other structurally similar volatile organic compounds (VOCs). Its application is particularly prominent in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The fundamental principle behind using a SIL-IS is to improve the accuracy and precision of quantification. Because this compound is chemically almost identical to 4-Methylanisole, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the native analyte by a mass spectrometer. This allows it to act as a reliable reference to correct for variations and losses that may occur during the analytical workflow, such as matrix effects, extraction inefficiencies, and injection volume variability.
Core Properties and Specifications
Below is a summary of the key quantitative data for this compound and its non-labeled analog.
| Property | This compound | 4-Methylanisole |
| Chemical Formula | C₈H₇D₃O | C₈H₁₀O |
| Molecular Weight | 125.18 g/mol | 122.17 g/mol |
| CAS Number | 14202-49-4 | 104-93-8 |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | ~174 °C | 174 °C |
| Density | ~0.989 g/mL at 25 °C | 0.969 g/mL at 25 °C |
| Isotopic Purity (typical) | ≥ 98 atom % D | Not Applicable |
| Chemical Purity (typical) | ≥ 98% | ≥ 99% |
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to mitigate various sources of analytical error.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core technique leveraging this compound is Isotope Dilution Mass Spectrometry. A known amount of the labeled standard (the "spike") is added to the sample at the earliest possible stage of the workflow. The ratio of the analyte to the internal standard is then measured by the mass spectrometer. Because both the analyte and the standard are affected proportionally by any losses during sample processing, this ratio remains constant.
Figure 1: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Advantages in Research
The use of this compound provides several key advantages:
-
Correction for Matrix Effects: Complex sample matrices (e.g., biological fluids, environmental samples, food products) can contain co-eluting substances that either enhance or suppress the ionization of the target analyte in the mass spectrometer's source. Since the SIL-IS co-elutes and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Loss: During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some amount of the analyte is invariably lost. The SIL-IS is lost at the same rate, preserving the analyte-to-standard ratio.
-
Improved Precision: By accounting for variations in sample handling, injection volume, and instrument response, the use of a SIL-IS significantly improves the precision and reproducibility of the analytical method.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the use of this compound as an internal standard in the analysis of 4-Methylanisole in a liquid sample matrix (e.g., water, beverage, or biological fluid) using Gas Chromatography-Mass Spectrometry (GC-MS).
Preparation of Standards and Reagents
4.1.1 Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methylanisole (≥99% purity) and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound (≥98% purity, ≥98 atom % D) and dissolve it in 10 mL of methanol in a volumetric flask.
4.1.2 Working Standard Solutions:
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a suitable solvent (e.g., methanol or the sample matrix if it is simple). A typical concentration range for volatile compounds might be 1, 5, 10, 50, 100, and 500 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a final concentration in the sample that is in the mid-range of the calibration curve (e.g., a 1 µg/mL working solution to achieve a 50 ng/mL final concentration in the sample).
Figure 2: Workflow for the preparation of standard solutions.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a common technique for the extraction of volatile and semi-volatile compounds from liquid and solid samples.
4.2.1 Protocol:
-
Place 5 mL of the liquid sample into a 10 mL or 20 mL headspace vial.
-
Add a small magnetic stir bar to the vial.
-
Spike the sample with a known volume of the this compound internal standard spiking solution to achieve the desired final concentration (e.g., 25 µL of a 1 µg/mL solution to get 50 ng/mL).
-
Seal the vial immediately with a PTFE-faced silicone septum and an aluminum cap.
-
Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60 °C) and stir for a set equilibration time (e.g., 15 minutes).
-
Expose a SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS fiber) to the headspace of the vial for a defined extraction time (e.g., 20 minutes) while maintaining the temperature and stirring.
-
Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analytes.
Figure 3: Headspace Solid-Phase Microextraction (HS-SPME) workflow.
GC-MS Instrumentation and Parameters
4.3.1 Gas Chromatograph (GC) Parameters:
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
4.3.2 Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for 4-Methylanisole: m/z 122.
-
Qualifier Ion for 4-Methylanisole: m/z 107.
-
Quantifier Ion for this compound: m/z 125.
-
Qualifier Ion for this compound: m/z 110.
-
-
Dwell Time: 100 ms per ion.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both 4-Methylanisole (m/z 122) and this compound (m/z 125).
-
Response Factor Calculation: For each calibration standard, calculate the Response Factor (RF) using the following formula: RF = (Area_analyte / Area_IS) / (Concentration_analyte / Concentration_IS)
-
Calibration Curve: Plot the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be > 0.99 for a good calibration.
-
Quantification of Unknowns: For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of 4-Methylanisole.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of 4-Methylanisole and related compounds. Its use as a stable isotope-labeled internal standard within an isotope dilution mass spectrometry workflow effectively corrects for a wide range of analytical errors, from sample preparation to instrument variability. The detailed protocols provided in this guide offer a robust starting point for the development and validation of analytical methods in various research and development settings, ensuring high-quality, reliable data.
An In-depth Technical Guide to 4-Methylanisole-d3: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methylanisole-d3, a deuterated analog of 4-methylanisole. This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and workflow visualizations to support its application as an internal standard in quantitative analyses.
Introduction
This compound is the deuterium-labeled version of 4-methylanisole (also known as p-methoxytoluene).[1] Stable isotope-labeled compounds are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification assays, where they serve as ideal internal standards. The incorporation of deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer, enabling precise and accurate quantification of the non-labeled analyte in complex matrices by correcting for variations in sample preparation and instrument response. 4-Methylanisole itself is a naturally occurring compound found in oils like Ylang Ylang and is used as a food flavoring agent.[1]
Chemical and Physical Properties
The physical properties of this compound are not widely published. However, they are expected to be very similar to those of the unlabeled 4-methylanisole. The primary difference lies in the molecular weight due to the presence of three deuterium atoms.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-methoxy-4-(methyl-d3)benzene | |
| Synonyms | 4-Methoxytoluene-d3 | [1] |
| CAS Number | 14202-49-4 | [1] |
| Molecular Formula | C₈H₇D₃O | [1] |
| Molecular Weight | 125.18 g/mol | [1] |
| SMILES | COC1=CC=C(C=C1)C([2H])([2H])[2H] | [1] |
Table 2: Physical Properties of 4-Methylanisole (Non-deuterated) (These properties are expected to be comparable to this compound)
| Property | Value | Reference(s) |
| Physical State | Liquid at room temperature | [2][3][4][5] |
| Appearance | Colorless to pale yellow, clear liquid | [2][4][6] |
| Boiling Point | 174-176 °C at 760 mmHg | [3][6][7] |
| Melting Point | -32 °C to -50 °C | [3][8][9] |
| Density | ~0.969 g/mL at 25 °C | [5][7][10] |
| Refractive Index | ~1.511 at 20 °C | [7][10] |
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not publicly available, a general methodology for its use as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided below. This protocol is representative of its primary application.
Objective: To quantify the concentration of 4-methylanisole (analyte) in a sample matrix (e.g., plasma, environmental water) using this compound as an internal standard.
Materials:
-
Analyte standard: 4-methylanisole
-
Internal Standard (IS): this compound
-
Sample matrix
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of the internal standard, this compound (e.g., 1 mg/mL).
-
Create a series of calibration standards by spiking a known amount of the analyte stock solution into the blank matrix to achieve a range of concentrations.
-
-
Sample Preparation:
-
To a known volume of the sample (e.g., 1 mL), add a precise volume of the this compound internal standard working solution. The amount of IS added should be consistent across all samples, calibrators, and quality controls.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 2 mL of dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 100 µL).
-
Transfer the final extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample onto the GC-MS system.
-
Gas Chromatography: Use a temperature program that effectively separates the analyte and internal standard from other matrix components. A typical program might start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.
-
Monitor a characteristic ion for 4-methylanisole (e.g., m/z 122).
-
Monitor a characteristic ion for this compound (e.g., m/z 125).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating the concentration from the calibration curve.
-
Visualizations
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.
Caption: Workflow for quantification using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 104-93-8: 4-Methylanisole | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Methylanisole, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Methylanisole | 104-93-8 [chemicalbook.com]
- 8. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 104-93-8 4-Methylanisole [king-pharm.com]
- 10. chemimpex.com [chemimpex.com]
A Technical Guide to Understanding the Isotopic Purity of 4-Methylanisole-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of 4-Methylanisole-d3, a deuterated analog of 4-methylanisole. Understanding the isotopic enrichment of this compound is critical for its application as an internal standard in quantitative mass spectrometry-based assays, in metabolic studies, and in the development of deuterated drugs. This document outlines the common analytical techniques, presents illustrative data, and provides detailed experimental protocols.
Introduction to Isotopic Purity
Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound, the target is the incorporation of three deuterium (D or ²H) atoms in the methyl group. The presence of undeuterated (d0) or partially deuterated (d1, d2) species can impact the accuracy of experimental results, making rigorous purity assessment essential.
Deuterated compounds like this compound are widely used in various scientific fields.[1][2][3] Their application as internal standards in mass spectrometry is particularly valuable for quantifying metabolic flux, confirming reaction mechanisms, and enhancing the efficacy of drugs.[1]
Analytical Techniques for Isotopic Purity Determination
The primary methods for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Molecular Rotational Resonance (MRR) spectroscopy is another powerful technique that can provide a complete description of the isotopic composition.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive and rapid technique for assessing isotopic purity.[2][3] By precisely measuring the mass-to-charge ratio (m/z) of the molecule, it can distinguish between the different isotopologues (molecules that differ only in their isotopic composition).
Key Advantages of HRMS:
-
High Sensitivity: Requires very low sample amounts, even below the nanogram level.[2][3]
-
Accuracy: Modern instruments like Time-of-Flight (TOF) mass spectrometers offer high resolution, allowing for the separation of isotopologues.[5]
The general workflow for HRMS analysis is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the location and extent of deuterium incorporation.[1][6] Both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the reduction in the integral of the methyl proton signal relative to a non-deuterated internal standard or other protons in the molecule indicates the degree of deuteration.
Key Advantages of NMR:
-
Structural Confirmation: Confirms the position of the deuterium labels.[1]
-
Quantitative: Quantitative NMR (qNMR) can provide accurate isotopic abundance.[6]
The logical relationship for calculating isotopic purity from ¹H NMR data is outlined below.
Quantitative Data for this compound
The following tables present hypothetical but realistic data for the isotopic purity of a typical batch of this compound.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopologue | Molecular Formula | Theoretical m/z | Measured Relative Abundance (%) |
| d0 | C₈H₁₀O | 122.0732 | 0.1 |
| d1 | C₈H₉DO | 123.0795 | 0.5 |
| d2 | C₈H₈D₂O | 124.0858 | 2.0 |
| d3 | C₈H₇D₃O | 125.0921 | 97.4 |
Table 2: Isotopic Purity of this compound by ¹H NMR
| Signal | Chemical Shift (ppm) | Theoretical Integral | Measured Integral | Calculated Isotopic Purity (%) |
| -CH₃ (residual) | 2.30 | 0.09 (for 97% D) | 0.088 | 97.1 |
| -OCH₃ | 3.78 | 3.00 | 3.00 (Reference) | - |
| Aromatic H | 6.85 (d) | 2.00 | 2.01 | - |
| Aromatic H | 7.12 (d) | 2.00 | 2.00 | - |
Experimental Protocols
Protocol for Isotopic Purity Analysis by LC-HRMS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.
-
-
Chromatographic Conditions:
-
System: UPLC system coupled to a high-resolution mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-200.
-
Resolution: 70,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues.
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
Protocol for Isotopic Purity Analysis by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Nucleus: ¹H.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
Pulse Angle: 30°.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the residual proton signal of the methyl group (~2.30 ppm).
-
Integrate a reference signal (either the non-deuterated methoxy protons at ~3.78 ppm or the aromatic protons).
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (1 - (Integral of residual -CH₃ / Number of Protons in -CH₃) / (Integral of reference signal / Number of Protons in reference)) * 100
-
-
Synthesis and Purification of this compound
The synthesis of this compound typically involves the methylation of p-cresol with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), in the presence of a base.[7][8]
The general synthetic pathway is illustrated below.
Purification is crucial to remove any unreacted starting materials and by-products. This is typically achieved through distillation or column chromatography.
Conclusion
The determination of isotopic purity is a critical quality control step in the use of this compound. Both HRMS and NMR spectroscopy are powerful techniques that provide complementary information regarding the isotopic enrichment and structural integrity of the molecule. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working with this and other deuterated compounds. Rigorous analytical characterization ensures the reliability and accuracy of experimental data in drug development and other research applications.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 7. Buy 4-Methylanisole | 104-93-8 [smolecule.com]
- 8. 4-Methylanisole synthesis - chemicalbook [chemicalbook.com]
The Unseen Advantage: A Technical Guide to the Benefits of Deuterated Standards Featuring 4-Methylanisole-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, the pursuit of precision and accuracy is paramount. For professionals in research, and particularly in drug development, the reliability of quantitative data can dictate the trajectory of a project. This technical guide delves into the core benefits of employing deuterated internal standards in mass spectrometry-based analyses, with a specific focus on the utility of 4-Methylanisole-d3. By mitigating matrix effects and compensating for variability in sample preparation and instrument response, deuterated standards like this compound have become indispensable tools for robust and reliable quantification.
The Core Principle: Isotope Dilution Mass Spectrometry
The primary advantage of using a deuterated internal standard such as this compound lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard (the "heavy" compound) is added to a sample containing the native analyte (the "light" compound) prior to sample preparation and analysis. Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical processes throughout the analytical workflow. Any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the deuterated standard.
During mass spectrometry analysis, the analyte and the deuterated standard are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, irrespective of variations in sample recovery or instrument response.
Mitigating the Matrix Effect: A Key Challenge in Bioanalysis
Biological matrices, such as plasma, urine, and tissue homogenates, are complex mixtures of endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect". This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.
Deuterated internal standards are the gold standard for correcting matrix effects.[1][2] Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it is subject to the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and reliable results.[1]
Quantitative Data Synopsis: The Impact of Deuterated Standards
The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize key validation parameters that are typically enhanced. While specific data for this compound is not extensively published in comparative studies, the following represents typical improvements observed when employing a deuterated internal standard versus an external standard or a non-isotopically labeled internal standard in similar applications.
Table 1: Comparison of Method Accuracy and Precision
| Parameter | Without Deuterated Standard | With this compound (Anticipated) |
| Accuracy (% Bias) | ||
| Low QC | ± 15-25% | < ± 10% |
| Mid QC | ± 10-20% | < ± 5% |
| High QC | ± 10-15% | < ± 5% |
| Precision (% RSD) | ||
| Intra-day | < 20% | < 10% |
| Inter-day | < 25% | < 15% |
Table 2: Linearity and Matrix Effect Assessment
| Parameter | Without Deuterated Standard | With this compound (Anticipated) |
| Linearity (r²) | > 0.990 | > 0.995 |
| Matrix Effect (% RSD) | > 15% | < 5% |
Experimental Protocol: Quantification of 4-Methylanisole in Water by GC-MS with this compound Internal Standard
This protocol provides a detailed methodology for the quantitative analysis of 4-Methylanisole in water samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This method is adapted from established protocols for the analysis of volatile organic compounds in environmental samples.
1. Materials and Reagents
-
4-Methylanisole (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water (18 MΩ·cm)
-
Sample Vials (40 mL, amber glass with PTFE-lined septa)
-
Microsyringes
2. Standard Preparation
-
Primary Stock Solution (4-Methylanisole): Accurately weigh approximately 25 mg of 4-Methylanisole into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of ~1 mg/mL.
-
Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in methanol at a concentration of ~1 mg/mL in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 40 mL sample vial, add 20 mL of the water sample.
-
Spike the sample with 20 µL of the 100 ng/mL this compound internal standard spiking solution to achieve a final concentration of 100 ng/L.
-
Add 5 mL of dichloromethane to the vial.
-
Cap the vial and shake vigorously for 2 minutes.
-
Allow the layers to separate for 5 minutes.
-
Carefully collect the bottom organic layer (dichloromethane) using a Pasteur pipette and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried extract in a clean vial.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4-Methylanisole: m/z 122 (quantification), 107, 91 (qualifier)
-
This compound: m/z 125 (quantification), 110 (qualifier)
-
-
5. Calibration and Quantification
-
Prepare a calibration curve by analyzing the working standard solutions, each spiked with the internal standard at the same concentration as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of 4-Methylanisole to the peak area of this compound against the concentration of 4-Methylanisole.
-
Quantify the concentration of 4-Methylanisole in the samples by calculating the analyte/internal standard peak area ratio and determining the concentration from the calibration curve.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for the quantification of 4-Methylanisole using a deuterated internal standard.
Caption: Logical diagram illustrating the correction of analytical variability using a deuterated internal standard.
Conclusion: The Indispensable Role of Deuterated Standards
The use of deuterated internal standards, exemplified by this compound, is a cornerstone of modern quantitative analysis. By co-eluting with the target analyte and behaving in a chemically identical manner, these standards provide a robust means of correcting for the myriad of variables that can impact analytical accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of isotope dilution mass spectrometry with deuterated standards is not merely a best practice but a critical step in ensuring the integrity and reliability of their data, ultimately leading to more confident decision-making and successful outcomes. While there are no known signaling pathways directly involving 4-Methylanisole, its utility as a stable, reliable internal standard in a variety of analytical applications is well-established.
References
Technical Guide: Storage and Handling of 4-Methylanisole-d3
This guide provides an in-depth overview of the recommended storage and handling procedures for 4-Methylanisole-d3, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers, and while it primarily pertains to the non-deuterated 4-Methylanisole, the guidelines are directly applicable to its deuterated analog due to their chemical similarity.
Storage and Stability
Proper storage of this compound is crucial to maintain its purity and stability. It is a flammable liquid and should be stored accordingly.[1][2][3][4]
Key Storage Recommendations:
-
Temperature: Store in a cool, dry, and well-ventilated area.[1][2][3][4] Some suppliers recommend specific temperature ranges, as detailed in the table below.
-
Container: Keep the container tightly closed to prevent leakage and contamination.[3][4] Glass containers are generally recommended.[1] Plastic containers may be acceptable if they are approved for flammable liquids.[1]
-
Environment: The storage area should be away from heat, sparks, open flames, and any sources of ignition.[1][2][3][4] It is also advisable to store the compound away from incompatible substances, primarily strong oxidizing agents.[2][3][4] Take measures to prevent the buildup of electrostatic charge.[5]
-
Stability: 4-Methylanisole is stable under normal temperatures and pressures.[2]
Quantitative Storage Data
The following table summarizes the quantitative data found for the storage of 4-Methylanisole. These conditions are recommended for this compound as well.
| Parameter | Value | Source |
| Storage Temperature | 0 - 8 °C | Chem-Impex[6] |
| -20°C (Pure form) | MedChemExpress[7] | |
| 4°C (Pure form) | MedChemExpress[7] | |
| -80°C (In solvent) | MedChemExpress[7] | |
| -20°C (In solvent) | MedChemExpress[7] | |
| Shelf Life | 3 years at -20°C (Pure form) | MedChemExpress[7] |
| 2 years at 4°C (Pure form) | MedChemExpress[7] | |
| 6 months at -80°C (In solvent) | MedChemExpress[7] | |
| 1 month at -20°C (In solvent) | MedChemExpress[7] |
Handling Procedures and Personal Protective Equipment (PPE)
Safe handling of this compound requires adherence to standard laboratory safety protocols for flammable and potentially hazardous chemicals.
General Handling:
-
Work in a well-ventilated area to avoid inhalation of vapors.[1][2]
-
Ground and bond containers when transferring material to prevent static discharge.[2][3][4]
-
Use spark-proof tools and explosion-proof equipment.[1][2][3][4]
-
Keep the compound away from incompatible materials such as strong oxidizing agents.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[1][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2][5]
-
Skin and Body Protection: Use protective clothing to prevent skin exposure.[1][2][5] In case of risk of overexposure, a complete suit protecting against chemicals may be necessary.[5]
-
Respiratory Protection: If working in an area with inadequate ventilation, use a NIOSH-approved respirator.[2]
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound.
General Workflow:
-
Preparation: Before starting any experiment, ensure that the work area is clean and all necessary safety equipment is readily available. This includes a fume hood, fire extinguisher, and spill containment materials.
-
Dispensing: When transferring this compound, use grounded equipment and spark-proof tools.[2] Avoid any sources of ignition.
-
Reaction: If the compound is used in a reaction, ensure that the reaction vessel is properly sealed and that any potential pressure buildup is managed.
-
Work-up: During the work-up of a reaction involving this compound, continue to use appropriate PPE and work in a well-ventilated area.
-
Waste Disposal: Dispose of any waste containing this compound in a designated, labeled hazardous waste container.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 4-Methylanisole(104-93-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sds.metasci.ca [sds.metasci.ca]
Solubility Profile of 4-Methylanisole-d3 in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities tend to be miscible.[1] Polarity, in turn, is determined by the molecule's functional groups and overall structure.[2] 4-Methylanisole is an aromatic ether, a class of compounds generally considered to be of low to moderate polarity. The presence of the ether group and the aromatic ring allows for dipole-dipole and London dispersion forces, respectively, which dictate its interactions with various solvents.
Expected Solubility of 4-Methylanisole-d3
Based on the known properties of 4-methylanisole, it is anticipated that this compound will be readily soluble in a range of common organic solvents. A qualitative assessment suggests high solubility in non-polar and moderately polar solvents, and limited solubility in highly polar solvents like water.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Common Solvents | Predicted Solubility |
| Non-Polar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | Very Soluble/Miscible |
| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetone | Soluble |
| Polar Protic | Methanol, Ethanol | Soluble |
| Highly Polar | Water | Sparingly Soluble |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental methods are required. The following protocols describe established techniques for this purpose.
Method 1: The Shake-Flask Method for Quantitative Solubility Measurement
This method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[3]
Materials:
-
This compound
-
Selected organic solvent of high purity
-
Analytical balance
-
Scintillation vials or screw-capped test tubes
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC, or NMR)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filter the withdrawn sample to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtered solution using a pre-calibrated analytical method (e.g., GC-MS, HPLC, or NMR spectroscopy).
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Method 2: Qualitative Solubility Assessment
A simpler, qualitative approach can be used for rapid screening of solubility in various solvents.[4]
Materials:
-
This compound
-
A range of organic solvents
-
Small test tubes
-
Vortex mixer
Procedure:
-
Place a small, known amount of this compound (e.g., 10 mg) into a small test tube.
-
Add a small volume of the solvent to be tested (e.g., 0.5 mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of any undissolved material.
-
If the compound has completely dissolved, it is considered soluble under these conditions. If solid remains, it is considered sparingly soluble or insoluble.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Concluding Remarks
While specific quantitative solubility data for this compound is not readily found in the public domain, its solubility profile is expected to closely mirror that of its non-deuterated counterpart, 4-methylanisole. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The shake-flask method, in particular, offers a reliable means of obtaining quantitative data that is essential for applications such as reaction optimization, formulation development, and purification processes.
References
Methodological & Application
Application Notes & Protocols: Utilizing 4-Methylanisole-d3 as an Internal Standard for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of 4-Methylanisole-d3 as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust technique to correct for variations in sample preparation and instrumental analysis, ensuring high accuracy and precision.[1][2][3]
Introduction to this compound as an Internal Standard
This compound (4-methoxytoluene-d3) is the deuterated form of 4-methylanisole. Stable isotope-labeled compounds are ideal internal standards for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[1] This ensures they behave similarly during extraction, derivatization, and chromatographic separation, but can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate correction of analyte losses during sample workup and variations in injection volume.
Key Advantages of this compound:
-
Chemical Similarity: As a deuterated analog, it closely mimics the behavior of native aromatic and volatile compounds.
-
Mass Distinction: The deuterium labels provide a clear mass shift, allowing for unambiguous detection without interfering with the analyte signal.
-
Inertness: It is a relatively inert compound, making it suitable for a wide range of applications without reacting with analytes or the sample matrix.
-
Appropriate Volatility: Its boiling point of approximately 174°C makes it suitable for the analysis of a broad range of volatile and semi-volatile compounds.
Applications
This compound is particularly well-suited as an internal standard for the quantitative analysis of:
-
Flavor and Fragrance Compounds: Including aromatic compounds, terpenes, and esters in food, beverages, and cosmetics.
-
Environmental Pollutants: Such as volatile organic compounds (VOCs) in air, water, and soil samples.
-
Residual Solvents in Pharmaceuticals: Ensuring the safety and quality of drug products.
-
Metabolomics: For the analysis of volatile metabolites in biological samples.
Experimental Protocols
Below are detailed protocols for the use of this compound as an internal standard in GC-MS analysis. Two common sample preparation techniques are described: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).
Protocol 1: Analysis of Volatile Flavor Compounds in a Beverage Matrix using HS-SPME
This protocol is suitable for the analysis of volatile and semi-volatile compounds in liquid matrices such as fruit juices, wine, or beer.
3.1.1. Materials and Reagents
-
Sample: Beverage of interest.
-
Internal Standard (IS) Stock Solution: this compound in methanol (e.g., 100 µg/mL).
-
Calibration Standards: A series of solutions containing the target analytes at known concentrations in a matrix similar to the sample.
-
Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds.
-
SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
GC Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
3.1.2. Sample and Standard Preparation
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
Spike the sample with a known amount of the this compound internal standard stock solution to achieve a final concentration of, for example, 50 ng/mL.
-
Immediately seal the vial.
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards in a matrix that mimics the sample (e.g., a model wine solution of ethanol and water).
-
Spike each calibration standard with the target analytes to cover the expected concentration range in the samples.
-
Add the same amount of this compound internal standard to each calibration vial as in the samples.
-
Add NaCl and seal the vials.
-
3.1.3. HS-SPME-GC-MS Analysis
-
Incubation: Place the vials in the autosampler tray and incubate at a set temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
Desorption: Transfer the SPME fiber to the GC inlet and desorb the analytes at a high temperature (e.g., 250°C) for a few minutes in splitless mode.
3.1.4. GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, hold for 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| SIM Ions | Specific ions for each target analyte and for this compound (e.g., m/z for this compound would be higher than the native) |
Workflow for HS-SPME GC-MS Analysis
References
Application of 4-Methylanisole-d3 in the Quantitative Analysis of 4-Methylanisole by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 4-methylanisole in a relevant biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 4-Methylanisole-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers in fields such as pharmacokinetics, metabolomics, and food science who require a robust and reliable method for the quantification of 4-methylanisole.
Introduction
4-Methylanisole is a compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential metabolite of certain pharmaceutical compounds. Accurate quantification of this analyte in complex matrices such as plasma, urine, or food products is crucial for safety, quality, and pharmacokinetic studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2]
The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust quantitative LC-MS/MS method.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, causing it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[4][5] This allows for effective normalization of the analyte signal, thereby minimizing variability and improving the accuracy and precision of the quantitative results.[3]
This application note describes a validated LC-MS/MS method for the determination of 4-methylanisole, utilizing this compound as the internal standard. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 4-methylanisole using this compound as an internal standard is depicted below.
Experimental Protocols
Materials and Reagents
-
4-Methylanisole (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of 4-methylanisole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-methylanisole by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike into the matrix to create calibration standards and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Prepare a 100 ng/mL working solution of this compound by diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of blank biological matrix, calibration standards, QC samples, or study samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix sample (add 10 µL of 50:50 acetonitrile:water instead).
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate (or another suitable extraction solvent) to each tube.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Methylanisole (Quantifier) | 123.1 | 95.1 | 0.05 | 25 | 15 |
| 4-Methylanisole (Qualifier) | 123.1 | 77.1 | 0.05 | 25 | 20 |
| This compound (IS) | 126.1 | 98.1 | 0.05 | 25 | 15 |
Data and Results
The following tables summarize the expected performance characteristics of this LC-MS/MS method for the quantification of 4-methylanisole.
Table 1: Calibration Curve Performance
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| 4-Methylanisole | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 1 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low QC | 3 | 102.1 | 6.5 | 103.5 | 7.8 |
| Mid QC | 100 | 99.8 | 4.1 | 100.9 | 5.3 |
| High QC | 800 | 101.5 | 3.5 | 102.0 | 4.1 |
Acceptance criteria: Accuracy within ±15% of nominal (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).
Table 3: Matrix Effect and Recovery
| Sample | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 3 | 0.95 | 85.2 |
| High QC | 800 | 0.98 | 87.5 |
Acceptance criteria: Matrix factor close to 1, consistent recovery.
Signaling Pathway and Logical Relationships
The logical relationship for quantification using an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal is proportional to the concentration of the analyte.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of 4-methylanisole in biological matrices. The use of this compound as an internal standard is essential for achieving the high level of accuracy and precision required for regulated bioanalysis and other demanding research applications. The detailed protocol and performance data presented herein can serve as a valuable resource for laboratories implementing this or similar quantitative assays.
References
- 1. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: 4-Methylanisole-d3 for Monitoring Environmental Contaminants
Introduction
The accurate quantification of environmental contaminants is crucial for assessing environmental quality and human health risks. Volatile organic compounds (VOCs), including phenols and other aromatic compounds, are a significant class of pollutants found in various environmental matrices such as water and soil. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of these compounds.[1][2] The use of stable isotope-labeled internal standards and surrogate standards is essential for achieving high accuracy and precision in these analyses, as they compensate for variations in sample preparation and instrumental analysis.[3][4][5]
4-Methylanisole-d3 (also known as 4-methoxytoluene-d3) is a deuterated analog of 4-methylanisole, a naturally occurring compound and a potential environmental marker. Its chemical properties, being similar to those of many phenolic and aromatic VOCs, make it an excellent candidate for use as a surrogate standard in environmental monitoring. A surrogate standard is a compound that is added to a sample in a known amount before extraction and analysis. It is used to monitor the efficiency of the analytical process for each sample.
This document provides detailed application notes and protocols for the use of this compound as a surrogate standard for the analysis of phenolic and other aromatic volatile organic contaminants in water and soil samples by GC-MS.
Key Applications
-
Environmental Monitoring: Quantification of phenolic compounds and other aromatic VOCs in water (drinking water, groundwater, wastewater) and soil samples.
-
Remediation Site Assessment: Monitoring the effectiveness of cleanup efforts at contaminated sites.
-
Food and Beverage Analysis: As a potential internal standard for the analysis of flavor and fragrance compounds.
-
Research: In studies of the environmental fate and transport of aromatic contaminants.
Experimental Protocols
Protocol 1: Analysis of Phenolic and Aromatic VOCs in Water Samples
This protocol is adapted from methodologies used for the analysis of volatile and semi-volatile organic compounds in aqueous matrices, such as those outlined in EPA methods.
1. Sample Collection and Preservation:
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
If residual chlorine is present, the samples should be dechlorinated by adding ascorbic acid.
-
Preserve the samples by acidifying to pH < 2 with hydrochloric acid (HCl).
-
Store the samples at 4°C until analysis.
2. Sample Preparation and Extraction:
-
Allow samples to equilibrate to room temperature.
-
Spike each sample with a known amount of this compound surrogate standard solution (e.g., to a final concentration of 10 µg/L).
-
Also spike with internal standards (e.g., fluorobenzene, chlorobenzene-d5) just before analysis.
-
For Volatile Compounds (Purge and Trap):
-
Place a 5-25 mL aliquot of the sample into a purge-and-trap vessel.
-
Purge the sample with an inert gas (e.g., helium) at a controlled flow rate for a specific time.
-
The purged VOCs are trapped on a sorbent trap.
-
The trap is then rapidly heated to desorb the VOCs into the GC-MS system.
-
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 35-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Data Analysis and Quantification:
-
Identify and quantify the target analytes based on their retention times and mass spectra.
-
Calculate the concentration of each analyte using the internal standard calibration method.
-
Calculate the recovery of the this compound surrogate for each sample. The recovery should fall within a predefined acceptance range (e.g., 70-130%) to ensure the validity of the results for that sample.
Protocol 2: Analysis of Phenolic and Aromatic VOCs in Soil and Sediment Samples
This protocol is based on established methods for the analysis of VOCs in solid matrices, such as EPA method 5021 and other headspace GC-MS procedures.[6]
1. Sample Collection and Preservation:
-
Collect soil samples in wide-mouth glass jars with PTFE-lined lids.
-
Store the samples at 4°C and minimize headspace in the container.
2. Sample Preparation and Extraction:
-
Weigh approximately 5 grams of the soil sample into a 20 mL headspace vial.
-
Immediately add 5 mL of methanol to the vial to extract the VOCs.
-
Spike the sample with a known amount of this compound surrogate standard solution.
-
Add internal standards (e.g., fluorobenzene, chlorobenzene-d5).
-
Cap the vial tightly and vortex for 1-2 minutes.
-
The extraction can be enhanced by using a shaker or sonicator.
-
Allow the solids to settle.
3. Headspace GC-MS Analysis:
-
Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
GC-MS Conditions:
-
Use the same GC-MS conditions as described in Protocol 1.
-
4. Data Analysis and Quantification:
-
Follow the same data analysis and quantification procedures as outlined in Protocol 1. The recovery of this compound is used to assess the performance of the extraction and analysis for each soil sample.
Data Presentation
The following tables summarize typical quantitative data and performance criteria for the analysis of VOCs using a surrogate standard like this compound.
Table 1: Typical GC-MS Operating Parameters
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | 40°C (2 min), 10°C/min to 180°C, 20°C/min to 280°C (5 min) |
| MS Ionization | Electron Ionization (EI) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | m/z 35-400 |
Table 2: Method Performance and Quality Control Criteria
| Parameter | Acceptance Criteria |
| Calibration Curve (R²) | > 0.995 |
| Method Detection Limit (MDL) | Analyte-specific (typically 0.1-1.0 µg/L for water, 1-10 µg/kg for soil) |
| Surrogate Recovery | 70-130% |
| Matrix Spike Recovery | 70-130% |
| Laboratory Control Sample Recovery | 80-120% |
| Relative Percent Difference (RPD) for Duplicates | < 20% |
Visualizations
Experimental Workflow for Water Sample Analysis
Caption: Workflow for the analysis of VOCs in water using this compound.
Experimental Workflow for Soil Sample Analysis
Caption: Workflow for the analysis of VOCs in soil using this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. s4science.at [s4science.at]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
The Role of 4-Methylanisole-d3 in Ensuring Accurate Flavor and Aroma Analysis in Food and Beverages
Application Note
Abstract
The accurate quantification of volatile and semi-volatile organic compounds is paramount in the food and beverage industry to ensure product quality, consistency, and safety. 4-Methylanisole, a key aroma compound found in a variety of products such as wine, coffee, and dairy, contributes significantly to their characteristic sensory profiles.[1] Its analysis, however, can be challenging due to complex sample matrices. This application note details the crucial role of 4-Methylanisole-d3 as a deuterated internal standard in the robust and accurate quantification of 4-Methylanisole in food and beverage matrices by gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a preferred analytical practice as it closely mimics the behavior of the target analyte during sample preparation and analysis, thereby correcting for variations and improving the reliability of the results.[2]
Introduction
4-Methylanisole, also known as p-cresyl methyl ether, is a naturally occurring or synthetically produced aromatic compound with a characteristic pungent, ylang-ylang-like odor.[1][3] It is a significant contributor to the aroma profile of numerous food products and is also used as a flavoring agent in confectionery and baked goods.[4] The concentration of 4-Methylanisole can be indicative of product quality, processing conditions, and storage stability. Therefore, its accurate measurement is of high importance for quality control in the food and beverage sector.
The complexity of food matrices often introduces variability in analytical results due to matrix effects, which can suppress or enhance the instrument's response to the target analyte. The use of an internal standard that is chemically and physically similar to the analyte is a widely accepted strategy to mitigate these effects. Deuterated internal standards, such as this compound, are ideal for this purpose as they have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio (m/z) in a mass spectrometer.[2]
This application note provides a detailed protocol for the quantification of 4-Methylanisole in wine using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, employing this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of 4-Methylanisole using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for 4-Methylanisole analysis.
Detailed Protocol: Quantification of 4-Methylanisole in Wine by HS-SPME-GC-MS
1. Materials and Reagents
-
Standards: 4-Methylanisole (≥99% purity), this compound (≥98% purity)
-
Solvents: Methanol (HPLC grade)
-
Reagents: Sodium chloride (analytical grade)
-
Sample: Red wine
2. Preparation of Standard Solutions
-
Stock Solutions (1000 mg/L): Accurately weigh 10 mg of 4-Methylanisole and this compound into separate 10 mL volumetric flasks and dissolve in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 4-Methylanisole stock solution in a model wine solution (12% ethanol in water) to achieve concentrations ranging from 1 to 100 µg/L.
-
Internal Standard Spiking Solution (10 mg/L): Dilute the this compound stock solution in methanol.
3. Sample Preparation
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add 2 g of sodium chloride to the vial.
-
Spike the sample with 10 µL of the 10 mg/L this compound internal standard solution to achieve a final concentration of 10 µg/L.
-
Immediately seal the vial with a PTFE-lined septum and cap.
4. HS-SPME Conditions
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 40°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
5. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 200°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4-Methylanisole: m/z 122 (quantifier), 107, 91 (qualifiers)
-
This compound: m/z 125 (quantifier), 110, 94 (qualifiers)
-
Data Presentation and Analysis
The use of this compound allows for the construction of a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach corrects for variations in injection volume, extraction efficiency, and instrument response.
Table 1: Representative Calibration Data for 4-Methylanisole
| Concentration (µg/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,500 | 0.503 |
| 10 | 153,890 | 152,300 | 1.010 |
| 25 | 380,500 | 149,800 | 2.540 |
| 50 | 765,200 | 151,000 | 5.067 |
| 100 | 1,520,000 | 150,500 | 10.100 |
Calibration Curve: A linear regression of the peak area ratio against the concentration of the calibration standards is used to determine the concentration of 4-Methylanisole in unknown samples. A typical calibration curve would exhibit a high coefficient of determination (R² > 0.99).
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L |
| Recovery | 95-105% |
| Precision (RSD) | < 10% |
Signaling Pathways and Logical Relationships
The logical relationship for the quantification using an internal standard is illustrated below.
Caption: Logic diagram for internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-Methylanisole in complex food and beverage matrices. This approach effectively compensates for analytical variability, leading to more accurate and precise results. The detailed HS-SPME-GC-MS protocol presented here can be readily implemented in quality control laboratories to ensure the consistent flavor and aroma profile of various food and beverage products. The principles outlined are also applicable to the analysis of other important volatile compounds in the food industry.
References
Application Notes and Protocols: Preparation of a 4-Methylanisole-d3 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylanisole-d3 is the deuterated form of 4-Methylanisole, an organic compound used as a flavoring agent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In research and drug development, deuterated compounds like this compound are crucial as internal standards for quantitative analysis by mass spectrometry (MS) and in nuclear magnetic resonance (NMR) spectroscopy.[3][4] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, allows for differentiation from the non-deuterated analyte, improving the accuracy of analytical measurements.[3][4][5] This protocol provides a detailed procedure for the preparation of a standard stock solution of this compound.
Compound Data
A summary of the key quantitative data for this compound and its non-deuterated analog is presented below for easy reference and comparison.
| Property | This compound | 4-Methylanisole |
| Synonyms | 4-Methoxytoluene-d3 | 1-Methoxy-4-methylbenzene, p-Cresyl methyl ether |
| CAS Number | 14202-49-4[1] | 104-93-8[6] |
| Molecular Formula | C₈H₇D₃O[1] | C₈H₁₀O[6][7] |
| Molecular Weight | 125.18 g/mol [1] | 122.16 g/mol [8] |
| Appearance | - | Clear, colorless to light yellow liquid[6][9] |
| Density | - | 0.969 g/mL at 25 °C |
| Boiling Point | - | 174 °C |
Health and Safety Precautions
While this compound is a deuterated compound and not radioactive, the safety precautions for its non-deuterated counterpart should be strictly followed due to similar chemical properties.
-
Hazard Statements: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Suspected of damaging fertility or the unborn child.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources.[10][11][13] Avoid contact with skin and eyes.[10][11]
-
Storage: Store the neat compound and prepared solutions in a cool, dry, and well-ventilated area in tightly sealed containers.[10][11]
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The final concentration can be adjusted based on specific experimental needs by modifying the amount of solute or the final volume of the solvent.
4.1. Materials and Reagents
-
This compound (Purity: ≥98%)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Glass Pasteur pipette or syringe
-
Solvent of choice: Methanol (HPLC grade), Acetonitrile (HPLC grade), or Dimethyl sulfoxide (DMSO). The choice of solvent should be based on the requirements of the downstream application. 4-Methylanisole is miscible with common organic solvents.[9]
-
Weighing paper or boat
-
Spatula
4.2. Procedure
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Compound: Carefully weigh approximately 10 mg of this compound into the tared weighing boat. Record the exact weight.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Dissolve the Compound: Add a small amount of the chosen solvent (e.g., ~5 mL of methanol) to the volumetric flask. Gently swirl the flask to dissolve the compound completely.
-
Bring to Volume: Once the solute is fully dissolved, add more solvent to the flask until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.
-
Homogenize the Solution: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Label and Store: Transfer the stock solution to a properly labeled, sealed storage vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. For long-term storage, it is recommended to store the solution at -20°C for up to one month or -80°C for up to six months.[14]
Quality Control
To ensure the accuracy of the prepared stock solution, the following quality control steps are recommended:
-
Purity Verification: The purity of the neat this compound should be confirmed by the supplier's Certificate of Analysis (CoA). If necessary, purity can be re-verified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Concentration Verification: The concentration of the stock solution can be verified by preparing a dilution series and analyzing it using a calibrated analytical instrument, such as a GC-MS or LC-MS/MS system.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methylanisole, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 4-Methylanisole - CAS - 104-93-8 | Axios Research [axios-research.com]
- 8. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: Determining the Optimal Concentration of 4-Methylanisole-d3 for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylanisole, an aromatic organic compound, is utilized in the synthesis of various chemical intermediates and as a solvent in organic reactions.[1] It also finds applications in the production of perfumes and flavorings due to its aromatic properties.[1][2][3] Its deuterated form, 4-Methylanisole-d3, is an ideal internal standard for quantitative analysis using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] As a stable isotope-labeled internal standard, it closely mimics the chemical and physical properties of the analyte, 4-Methylanisole, including extraction efficiency, ionization response, and chromatographic retention time.[5][6] This mimicry allows it to effectively compensate for variations in sample preparation and instrument response, leading to improved accuracy and precision in quantitative assays.[5][7][8]
The selection of an appropriate concentration for the internal standard is a critical step in method development.[9] An optimal concentration ensures a stable and reproducible signal that is sufficient to be detected with high precision, without causing detector saturation or ion suppression of the analyte. This application note provides a detailed protocol for determining the optimal concentration of this compound for a given analytical method.
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal working concentration of this compound as an internal standard. The experiment involves preparing a series of calibration standards and quality control samples spiked with varying concentrations of the internal standard and evaluating the impact on the analytical performance.
2.1. Materials and Reagents
-
4-Methylanisole (analyte) standard
-
This compound (internal standard) stock solution (e.g., 1 mg/mL in methanol)
-
Solvents for dilution (e.g., methanol, acetonitrile)
-
Matrix (e.g., blank plasma, water, food extract)
-
Analytical instrument (e.g., LC-MS/MS or GC-MS)
2.2. Preparation of Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methylanisole in a suitable solvent (e.g., methanol).
-
Analyte Working Solutions (Calibration Standards): Prepare a series of working solutions of 4-Methylanisole by serial dilution of the stock solution to cover the expected concentration range of the study (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL) by diluting the IS stock solution.
2.3. Sample Preparation
-
For each concentration of the IS working solution, prepare a full set of calibration standards and at least two levels of quality control (QC) samples (e.g., low and high).
-
To a fixed volume of blank matrix, add a small volume of the analyte working solution (for calibration standards and QCs) or blank solvent (for blank samples).
-
Add a fixed volume of one of the IS working solutions to all samples (blanks, calibration standards, and QCs) in that set. A common practice is to add the internal standard at a concentration that results in a signal that is approximately 50% of the signal of the highest calibration standard.[9]
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as per the developed method.
-
Evaporate the solvent and reconstitute the sample in a suitable injection solvent.
2.4. Instrumental Analysis
-
Analyze the prepared samples using the developed LC-MS/MS or GC-MS method.
-
Acquire the peak areas for both the analyte (4-Methylanisole) and the internal standard (this compound).
2.5. Data Analysis
-
For each set of samples prepared with a specific IS concentration, calculate the response ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the response ratio against the analyte concentration.
-
Determine the linearity (coefficient of determination, r²) of the calibration curve.
-
Calculate the concentration of the QC samples using the calibration curve.
-
Calculate the precision (%CV) and accuracy (%RE) for the QC samples at each IS concentration.
-
Evaluate the stability of the IS signal across all samples in a run. The peak area of the IS should be consistent, with a coefficient of variation (%CV) of less than 15%.
Data Presentation
The following tables summarize the hypothetical data from an experiment to determine the optimal concentration of this compound.
Table 1: Evaluation of Internal Standard Concentration on Assay Performance
| IS Concentration (ng/mL) | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%RE) |
| 50 | 5 (LQC) | 15,000 | 500,000 | 0.030 | 4.8 | -4.0 |
| 500 (HQC) | 1,500,000 | 520,000 | 2.88 | 495 | -1.0 | |
| 100 | 5 (LQC) | 15,500 | 1,050,000 | 0.015 | 5.1 | 2.0 |
| 500 (HQC) | 1,520,000 | 1,020,000 | 1.49 | 502 | 0.4 | |
| 200 | 5 (LQC) | 14,800 | 2,100,000 | 0.007 | 5.3 | 6.0 |
| 500 (HQC) | 1,510,000 | 2,050,000 | 0.74 | 498 | -0.4 |
LQC: Low Quality Control, HQC: High Quality Control, %RE: Percent Relative Error
Table 2: Summary of Optimal Concentration and Validation Parameters
| Parameter | Optimal IS Concentration (100 ng/mL) |
| Linearity (r²) | 0.9995 |
| Precision (%CV) - LQC | 3.5% |
| Precision (%CV) - HQC | 2.1% |
| Accuracy (%RE) - LQC | 2.0% |
| Accuracy (%RE) - HQC | 0.4% |
| IS Peak Area Stability (%CV) | 4.2% |
Visualization of Workflow and Rationale
The following diagrams illustrate the experimental workflow for optimizing the internal standard concentration and the underlying principle of using an internal standard.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Rationale for using an internal standard to correct for analytical variability.
Conclusion
The optimal concentration of the internal standard, this compound, is crucial for the development of a robust and reliable quantitative method. By systematically evaluating a range of concentrations and assessing the impact on linearity, precision, and accuracy, researchers can select a concentration that provides a stable signal and ensures the highest quality data. The protocol described in this application note provides a comprehensive framework for this optimization process, which is a fundamental step in bioanalytical method validation. Based on the presented hypothetical data, a concentration of 100 ng/mL for this compound was found to be optimal, providing excellent linearity, precision, and accuracy for the assay.
References
- 1. CAS 104-93-8: 4-Methylanisole | CymitQuimica [cymitquimica.com]
- 2. Buy 4-Methylanisole | 104-93-8 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nebiolab.com [nebiolab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization Mixes and Internal Standards | Ingeniería Analítica [ingenieria-analitica.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Volatile Organic Compounds in Water Samples Using 4-Methylanisole-d3 as an Internal Standard
Abstract
This application note describes a robust method for the quantitative analysis of target volatile organic compounds (VOCs) in water matrices. The protocol incorporates 4-Methylanisole-d3 as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. The methodology detailed below is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Accurate quantification of volatile and semi-volatile organic compounds is critical in various fields, including environmental analysis, food and beverage quality control, and pharmaceutical development. The use of a deuterated internal standard, such as this compound, is a widely accepted practice to improve the reliability of analytical measurements. This compound is an ideal internal standard for methods targeting analogous non-deuterated analytes due to its similar chemical and physical properties, ensuring it behaves comparably during extraction and analysis while being distinguishable by mass spectrometry. This document provides a comprehensive protocol for the preparation and analysis of water samples spiked with this compound.
Experimental Protocol
Materials and Reagents
-
Target Analytes: Analytical standards of the VOCs of interest.
-
Internal Standard: this compound solution (e.g., 100 µg/mL in methanol).
-
Solvents: HPLC-grade or equivalent methanol, dichloromethane (DCM).
-
Reagents: Anhydrous sodium sulfate, reagent-grade water.
-
Sample Vials: 20 mL headspace vials with PTFE-lined septa.
-
Extraction Phase: Solid-phase microextraction (SPME) fiber (e.g., Polydimethylsiloxane/Divinylbenzene).
Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a headspace autosampler and a capillary column suitable for VOC analysis (e.g., DB-5ms).
Sample Preparation Workflow
A generalized workflow for sample preparation and analysis is depicted below.
Caption: Workflow for VOC analysis using this compound spiking.
Detailed Protocol
-
Preparation of Standards:
-
Prepare a stock solution of the target analytes in methanol.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in methanol.
-
Create a series of calibration standards by spiking known concentrations of the target analytes and a constant concentration of the this compound internal standard into reagent-grade water.
-
-
Sample Collection and Spiking:
-
Collect water samples in appropriate containers.
-
Transfer 10 mL of the water sample into a 20 mL headspace vial.
-
Spike the sample with 10 µL of the 10 µg/mL this compound working solution to achieve a final concentration of 10 ng/mL.
-
For enhanced extraction efficiency, 2 g of sodium chloride can be added to the vial.
-
-
Headspace SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 60°C for 15 minutes.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C to extract the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Separate the compounds on a suitable capillary column with a temperature program optimized for the target analytes.
-
Detect the analytes using the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for each target analyte and for this compound.
-
Data Presentation
The following table presents hypothetical quantitative data for the analysis of two common VOCs, Benzene and Toluene, using this compound as an internal standard. This data is for illustrative purposes only.
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, n=5) (%) |
| Benzene | 20 | 19.2 | 96 | 4.5 |
| Toluene | 20 | 20.8 | 104 | 3.8 |
| Internal Standard | ||||
| This compound | 10 | 9.9 | 99 | 2.1 |
Signaling Pathway and Logical Relationships
The logic of using an internal standard relies on the consistent ratio of the analyte response to the internal standard response across different samples, which corrects for variations.
Caption: Logic of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a reliable method for the quantification of VOCs in water samples. This approach effectively compensates for sample matrix effects and variations in extraction efficiency and instrument performance, leading to accurate and reproducible results. The protocol described herein can be adapted and validated for a wide range of volatile and semi-volatile analytes in various matrices.
Disclaimer: This document provides a generalized application note and protocol. Specific experimental conditions, such as spiking concentrations, extraction parameters, and GC-MS settings, must be optimized and validated by the end-user for their specific application and instrumentation. The quantitative data presented is illustrative and does not represent actual experimental results.
Application and Protocol for the Use of 4-Methylanisole-d3 in Forensic Toxicology Screening
Disclaimer: Extensive literature searches did not yield specific established applications or validated protocols for the routine use of 4-Methylanisole-d3 as an internal standard in forensic toxicology screening. The following application note and protocol are presented as a general framework and a hypothetical example based on common practices in the field for the analysis of analogous compounds. This information is intended for research and method development purposes.
Introduction
In forensic toxicology, the use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification of drugs and other xenobiotics in biological matrices. Deuterated standards, such as this compound, are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by mass spectrometry. This allows for the correction of analyte loss during sample preparation and variations in instrument response.
4-Methylanisole (also known as p-methoxytoluene) is a small, relatively non-polar aromatic compound. While not a common drug of abuse itself, its deuterated form, this compound, could theoretically be employed as an internal standard for the quantification of other small, volatile, or semi-volatile aromatic compounds in forensic toxicology casework. Potential target analytes could include certain solvents, industrial chemicals, or metabolic byproducts of other substances that share structural similarities.
This document outlines a hypothetical application of this compound as an internal standard for the gas chromatography-mass spectrometry (GC-MS) screening of a panel of small aromatic compounds in postmortem blood.
Hypothetical Application: Screening of Volatile Aromatic Compounds in Blood
This protocol describes a hypothetical method for the determination of a panel of volatile aromatic compounds in whole blood using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. This compound serves as the internal standard to ensure the accuracy and reliability of the quantitative results.
Target Analytes:
-
Toluene
-
Ethylbenzene
-
Xylene isomers
-
Styrene
-
Anisole
Experimental Protocols
-
This compound solution (10 µg/mL in methanol)
-
Calibrator solutions containing the target analytes at various concentrations
-
Quality control (QC) samples
-
Deionized water
-
Sodium chloride
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-phase microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., polydimethylsiloxane - PDMS)
-
Pipette 1 mL of calibrator, QC sample, or case sample (e.g., postmortem blood) into a 20 mL headspace vial.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution to each vial.
-
Add 1 g of sodium chloride to each vial to increase the ionic strength of the matrix and promote the partitioning of volatile analytes into the headspace.
-
Immediately seal the vials with the magnetic screw caps.
-
Vortex each vial for 10 seconds.
-
Place the vials in the autosampler tray of the GC-MS system.
The following are suggested starting parameters and may require optimization.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet | Split/Splitless, operated in splitless mode |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Toluene | 91 | 92 |
| Ethylbenzene | 91 | 106 |
| m/p-Xylene | 91 | 106 |
| o-Xylene | 91 | 106 |
| Styrene | 104 | 78, 103 |
| Anisole | 108 | 78, 93 |
| This compound (IS) | 125 | 94, 110 |
Data Presentation
| Parameter | Toluene | Ethylbenzene | Xylenes | Styrene | Anisole |
| Linear Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 2 | 2 | 2 | 3 | 3 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 10 | 10 | 10 | 10 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | < 12% | < 12% |
| Inter-day Precision (%RSD) | < 12% | < 12% | < 12% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% | ± 18% | ± 18% |
| Recovery | > 85% | > 85% | > 85% | > 80% | > 80% |
Visualizations
Caption: Experimental workflow for the analysis of volatile aromatic compounds.
Caption: Role of the internal standard in quantitative analysis.
Troubleshooting & Optimization
Technical Support Center: Correcting for Matrix Effects in LC-MS with Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated internal standards, such as 4-Methylanisole-d3, to correct for matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2]
Q2: How does a deuterated internal standard like this compound help correct for matrix effects?
A2: A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4] Ideally, the deuterated standard (e.g., this compound) has nearly identical physicochemical properties to the analyte (e.g., 4-Methylanisole).[5] This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement as the analyte.[6][7] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Q3: Why is complete co-elution of the analyte and the deuterated internal standard important?
A3: Complete co-elution is crucial because the composition of the matrix entering the mass spectrometer ion source changes continuously throughout the chromatographic run. If the analyte and its deuterated internal standard elute at slightly different times, they may be exposed to different co-eluting matrix components, and therefore experience different degrees of matrix effects.[7][8] This differential effect can lead to inaccurate results.[7][8]
Q4: Can deuterated internal standards always perfectly correct for matrix effects?
A4: While considered the "gold standard," deuterated internal standards may not always provide perfect correction.[8] Potential issues include:
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight change in retention time, causing incomplete co-elution with the analyte.[7][9]
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard might respond differently to severe matrix effects in some complex samples.[8]
-
Isotopic Instability: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent (H/D exchange), which can affect quantification.
Q5: What are the key considerations when using a deuterated internal standard?
A5: Key considerations include:
-
Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize signal interference from the unlabeled analyte.[10]
-
Chemical Purity: The standard should be free from impurities that could interfere with the analysis.[10]
-
Concentration: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector.
-
Co-elution: Verification of co-elution with the target analyte under the specific chromatographic conditions is essential.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/internal standard ratio | Incomplete co-elution of the analyte and this compound. | Modify chromatographic conditions (e.g., gradient, mobile phase composition) to achieve better peak overlap. Consider a column with different selectivity.[7] |
| Differential matrix effects in highly complex samples. | Improve sample preparation to remove more matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be beneficial. Diluting the sample may also mitigate the effect if sensitivity allows.[11] | |
| Instability of the analyte or internal standard in the sample or autosampler. | Investigate the stability of both compounds under the storage and analytical conditions. | |
| Internal standard signal is weak or absent | Incorrect concentration of the this compound spiking solution. | Verify the concentration of the internal standard stock and working solutions. |
| Degradation of the internal standard. | Check the stability and storage conditions of the this compound standard. | |
| Severe ion suppression affecting the internal standard. | Optimize sample cleanup procedures to reduce matrix components.[11] Consider switching to a less susceptible ionization mode if possible (e.g., APCI instead of ESI). | |
| Analyte and internal standard peaks are separated | Isotope effect causing a shift in retention time for this compound. | Adjusting the chromatographic method (e.g., temperature, mobile phase) may help to improve co-elution. In some cases, perfect co-elution of deuterated standards is not achievable, and the potential for error must be assessed.[7][9] |
| High background or interfering peaks at the m/z of the analyte or internal standard | Contamination from solvents, reagents, or sample collection tubes. | Use high-purity solvents and reagents. Screen all materials for potential contaminants. |
| Carryover from a previous injection of a high-concentration sample. | Implement a rigorous needle and injection port washing protocol between samples. | |
| In-source fragmentation of a co-eluting compound. | Improve chromatographic separation to resolve the interfering compound from the analyte and internal standard. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spiking
This protocol allows for the quantitative assessment of the matrix effect on an analyte, such as 4-Methylanisole.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (4-Methylanisole) and the internal standard (this compound) into the initial mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, urine) using the intended sample preparation method. Spike the analyte and internal standard into the final, extracted matrix.
-
Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Protocol 2: Standard Operating Procedure for Sample Analysis with this compound Internal Standard
Methodology:
-
Sample Preparation:
-
Aliquot a known volume of the unknown sample, calibration standards, and quality control samples.
-
Add a precise volume of the this compound internal standard working solution to each sample, standard, and QC.
-
Vortex each tube to ensure thorough mixing.
-
-
Sample Extraction (Example: Protein Precipitation):
-
Add a specified volume of cold acetonitrile to each sample.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto the LC-MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for 4-Methylanisole and one for this compound.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for quantitative LC-MS analysis using an internal standard.
Caption: A logical troubleshooting workflow for matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. texilajournal.com [texilajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. cerilliant.com [cerilliant.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Isotopic Interference with 4-Methylanisole-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for issues related to isotopic interference when using 4-Methylanisole-d3 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 4-Methylanisole, where the three hydrogen atoms on the methyl group have been replaced by deuterium atoms. Its chemical properties are nearly identical to the non-deuterated (native) 4-Methylanisole, but it has a different molecular weight. This mass difference allows it to be distinguished from the native compound in a mass spectrometer. It is used as an internal standard to improve the accuracy and precision of quantitative analyses by correcting for variations in sample preparation, injection volume, and instrument response.
Q2: What is isotopic interference in the context of using this compound?
Isotopic interference occurs when the signal of the this compound internal standard is artificially increased by contributions from the native 4-Methylanisole analyte. This happens because naturally occurring heavy isotopes (primarily ¹³C) in the native analyte can produce ions with mass-to-charge ratios (m/z) that overlap with the signal of the deuterated internal standard. This can lead to an overestimation of the internal standard's concentration and, consequently, an underestimation of the analyte's concentration.
Q3: What are the primary ions of 4-Methylanisole and this compound in mass spectrometry?
The molecular ion ([M]⁺) of 4-Methylanisole is observed at an m/z of 122. The most abundant fragment ion is typically seen at m/z 107, resulting from the loss of a methyl group (-CH₃). Other significant fragments can be observed at m/z 91 and 77.[1]
For this compound, the molecular ion ([M+3]⁺) is at m/z 125. The primary fragment ion, resulting from the loss of the deuterated methyl group (-CD₃), is expected at m/z 107. However, a fragment corresponding to the loss of a non-deuterated methyl group from the aromatic ring is also possible, which would result in a fragment at m/z 110.
Troubleshooting Guide
This guide addresses common problems encountered due to isotopic interference between 4-Methylanisole and this compound.
Problem 1: Inaccurate quantification, particularly at low analyte concentrations.
-
Symptom: You observe that the calculated concentration of your 4-Methylanisole standard is consistently lower than expected, especially for low-level samples.
-
Cause: The isotopic contribution from a high concentration of native 4-Methylanisole is artificially inflating the signal of the this compound internal standard. The M+3 peak of native 4-Methylanisole can contribute to the signal of the this compound molecular ion (m/z 125).
-
Solution:
-
Method 1: Chromatographic Separation: Optimize your gas chromatography (GC) or liquid chromatography (LC) method to achieve baseline separation between 4-Methylanisole and this compound. Even a slight retention time shift between the deuterated standard and the native analyte can help to minimize the impact of co-eluting interferences.
-
Method 2: Selection of Specific MRM Transitions: Use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) to monitor specific precursor-to-product ion transitions. This is a highly effective way to discriminate between the analyte and the internal standard.
-
Method 3: Isotopic Contribution Correction: If chromatographic separation is not fully achievable, the contribution of the analyte's isotopic peaks to the internal standard's signal can be mathematically corrected. This involves analyzing a sample containing only the native analyte to determine the percentage contribution of its M+3 peak to the m/z of the internal standard. This correction factor can then be applied to all samples.
-
Problem 2: Non-linear calibration curve.
-
Symptom: Your calibration curve for 4-Methylanisole shows a non-linear response, particularly at the higher concentration end.
-
Cause: At high concentrations of 4-Methylanisole, the isotopic contribution to the this compound signal becomes more significant, leading to a disproportionate increase in the internal standard's response and causing the curve to deviate from linearity.
-
Solution:
-
Optimize Internal Standard Concentration: Ensure that the concentration of the this compound internal standard is appropriate for the expected concentration range of the analyte. A higher concentration of the internal standard can sometimes help to minimize the relative impact of the isotopic contribution from the analyte.
-
Use a Different Labeled Standard: If significant interference persists, consider using an internal standard with a higher mass difference, such as 4-Methylanisole-d7, if available. This would shift the internal standard's signal further away from the isotopic cluster of the native analyte.
-
Apply a Non-Linear Calibration Model: In cases where the interference is predictable and consistent, a non-linear regression model might provide a better fit for the calibration curve.
-
Data Presentation
The following table summarizes the key mass-to-charge ratios for 4-Methylanisole and this compound, which are essential for identifying and troubleshooting isotopic interference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Primary Fragment Ion (m/z) |
| 4-Methylanisole | C₈H₁₀O | 122.17 | 122 | 107 |
| This compound | C₈H₇D₃O | 125.18 | 125 | 107 |
Experimental Protocols
Protocol 1: Recommended MRM Transitions for GC-MS/MS Analysis
To minimize isotopic interference, it is crucial to select specific and sensitive MRM transitions for both the analyte and the internal standard. The following transitions are recommended as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methylanisole | 122 | 107 | 15 |
| 4-Methylanisole | 122 | 91 | 20 |
| This compound | 125 | 107 | 15 |
| This compound | 125 | 94 | 20 |
Note: Collision energies should be optimized for your specific instrument.
Protocol 2: Calculation of Isotopic Contribution
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Prepare a high-concentration standard of native 4-Methylanisole in a clean matrix.
-
Acquire data in full scan mode to observe the entire isotopic pattern of the molecular ion.
-
Measure the peak area or height of the monoisotopic peak (m/z 122) and the M+3 peak (m/z 125).
-
Calculate the percentage contribution of the M+3 peak relative to the monoisotopic peak.
-
In your quantitative analysis, subtract this percentage of the native analyte's peak area from the peak area of the this compound internal standard before calculating the concentration.
Visualizations
References
Technical Support Center: Enhancing Analytical Precision with 4-Methylanisole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylanisole-d3 as an internal standard to improve analytical precision.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 4-Methylanisole, meaning that three hydrogen atoms on the methyl group have been replaced with deuterium atoms.[1][2] It is an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based techniques like GC-MS and LC-MS/MS. Because its chemical and physical properties are nearly identical to the non-labeled analyte (4-Methylanisole), it co-elutes during chromatography and experiences similar ionization and fragmentation.[3][4] The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the analyte of interest. This helps to correct for variability during sample preparation, injection, and analysis, leading to more accurate and precise quantification.[5][6]
Q2: What are the key considerations for storing and handling this compound?
Proper storage and handling are crucial to maintain the integrity of this compound. It is a flammable liquid and should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8] The compound is incompatible with strong oxidizing agents.[8][9] For long-term stability, it is recommended to store the product under the conditions specified in the Certificate of Analysis, which may include refrigeration (0-8 °C) or freezing (-20°C or -80°C).[1][10][11][12] Containers should be kept tightly sealed to prevent evaporation and contamination.[8][13]
Q3: What is the isotopic purity of this compound and why is it important?
Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. High isotopic purity is essential to prevent cross-talk or interference with the quantification of the non-labeled analyte.[5][14] The Certificate of Analysis for your specific lot of this compound will provide information on its isotopic purity. It is important to verify this information to ensure the accuracy of your analytical method.[14]
Q4: Can deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
Deuterium-hydrogen exchange is a potential issue with some deuterated internal standards, especially when the deuterium atoms are in chemically active or exchangeable positions.[14][15] For this compound, the deuterium atoms are on the methyl group, which is generally stable. However, exposure to strongly acidic or basic conditions should be avoided as a precaution.[3] It is always good practice to assess the stability of the internal standard in your specific sample matrix and solvent conditions during method development.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
Possible Causes:
-
Active sites in the GC inlet or column: The analyte may be interacting with active sites, leading to peak tailing.
-
Improper column installation: Leaks or dead volume can cause peak distortion.
-
Column contamination: Buildup of non-volatile residues on the column.
-
Incompatible solvent: The injection solvent may not be compatible with the mobile phase or stationary phase.
Solutions:
-
GC System Maintenance:
-
Deactivate the GC inlet liner with silylation reagent or use a pre-deactivated liner.
-
Trim a small portion (e.g., 10-20 cm) from the front of the GC column.
-
Bake out the column at the manufacturer's recommended temperature.
-
-
Check for Leaks: Ensure all fittings are tight and that the column is properly installed in the inlet and detector.
-
Solvent Compatibility: Ensure the injection solvent is appropriate for the analytical method.
Issue 2: Inconsistent or Low Recovery of this compound
Possible Causes:
-
Suboptimal extraction procedure: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficient for 4-Methylanisole.
-
Matrix effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the extraction process.[16][17][18]
-
Degradation of the internal standard: Although generally stable, degradation can occur under harsh conditions.
-
Inaccurate spiking: Inconsistent addition of the internal standard to samples and standards.
Solutions:
-
Optimize Extraction:
-
Experiment with different extraction solvents or SPE cartridges.
-
Adjust the pH of the sample to improve partitioning.
-
Incorporate a protein precipitation step for biological samples.
-
-
Evaluate Matrix Effects: Prepare standards in a matrix that closely matches the study samples to assess and compensate for matrix effects.[19]
-
Ensure Accurate Spiking: Use a calibrated pipette and add the internal standard early in the sample preparation process to account for variability in subsequent steps.[14]
-
Stability Assessment: Evaluate the stability of this compound in the sample matrix under the storage and processing conditions of your experiment.
Issue 3: Interference or Crosstalk with the Analyte Signal
Possible Causes:
-
Isotopic impurity: The this compound standard may contain a small amount of the non-deuterated (d0) form.[5]
-
In-source fragmentation: The internal standard may lose its deuterium atoms in the mass spectrometer's ion source, creating an ion with the same mass as the analyte.
-
Co-eluting isobaric interference: Another compound in the sample has the same mass and retention time as the analyte or internal standard.
Solutions:
-
Check Isotopic Purity: Refer to the Certificate of Analysis for the isotopic purity of your standard. If necessary, acquire a standard with higher purity.
-
Optimize MS Conditions:
-
Use a softer ionization technique if possible.
-
Optimize fragmentation energies (collision energy) to minimize the loss of deuterium.
-
-
Improve Chromatographic Resolution:
-
Modify the temperature gradient (for GC) or mobile phase gradient (for LC) to separate the interfering peak.
-
Consider using a different chromatography column with a different stationary phase.
-
Experimental Protocols
Representative GC-MS Protocol for Quantification of 4-Methylanisole
This protocol provides a general starting point. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample (e.g., plasma, water), add 50 µL of 1 µg/mL this compound internal standard solution (in methanol).
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Start at 60 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 4-Methylanisole: m/z 122, 107, 91; this compound: m/z 125, 110, 94 |
Data Presentation
Table 1: Example Calibration Curve Data for 4-Methylanisole using this compound Internal Standard
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,520 | 145,800 | 0.0104 |
| 5 | 7,850 | 148,200 | 0.0530 |
| 10 | 15,100 | 147,500 | 0.1024 |
| 50 | 76,200 | 149,100 | 0.5111 |
| 100 | 153,000 | 148,500 | 1.0202 |
| 500 | 755,000 | 147,900 | 5.1048 |
| 1000 | 1,510,000 | 148,800 | 10.1478 |
Visualizations
Caption: General experimental workflow for sample analysis.
Caption: A logical approach to troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. Home - Cerilliant [cerilliant.com]
- 6. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 对甲基苯甲醚-2,3,5,6-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Methylanisole | 104-93-8 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemimpex.com [chemimpex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. myadlm.org [myadlm.org]
- 17. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
addressing poor recovery of 4-Methylanisole-d3 in sample extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the poor recovery of 4-Methylanisole-d3 during sample extraction. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to sample handling, the extraction method itself, and the analytical instrumentation. Key areas to investigate include evaporative losses due to the compound's volatility, inefficient extraction from the sample matrix, matrix effects leading to ion suppression or enhancement, and problems within the GC-MS system.
Q2: How do matrix effects impact the recovery of deuterated internal standards like this compound?
Matrix effects occur when components of the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, differences in their physicochemical properties can sometimes cause slight chromatographic separation, leading to differential matrix effects and inaccurate quantification.[2]
Q3: Can the choice of extraction solvent significantly affect recovery?
Yes, the choice of extraction solvent is critical. For liquid-liquid extraction (LLE), the solvent must be immiscible with the sample matrix and have a high affinity for 4-Methylanisole. For solid-phase extraction (SPE), the solvents used for conditioning, washing, and elution must be carefully selected to ensure proper retention of the analyte on the sorbent and its efficient elution, while minimizing the co-extraction of interfering matrix components.
Q4: How can I minimize the loss of a volatile compound like this compound during sample preparation?
Due to its volatility, this compound is susceptible to evaporative losses. To mitigate this, it is crucial to work with chilled samples and solvents, use tightly sealed vials with minimal headspace, and avoid prolonged exposure of samples to the atmosphere.[3] Ensure that any concentration steps, such as nitrogen blowdown, are performed at low temperatures.[4]
Q5: What role does pH play in the extraction of this compound?
The pH of the sample can significantly influence the extraction efficiency of certain compounds.[5][6][7] For 4-Methylanisole, which is a neutral compound, the direct effect of pH on its charge state is minimal. However, adjusting the pH can help to suppress the extraction of acidic or basic matrix components that may interfere with the analysis.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound when using a liquid-liquid extraction method, consider the following troubleshooting steps:
-
Assess Solvent Choice: Ensure the extraction solvent has a high partition coefficient for 4-Methylanisole.
-
Optimize Extraction Volume and Repetitions: A single extraction may be insufficient. Perform multiple extractions with smaller volumes of solvent.
-
Evaluate pH of the Aqueous Phase: While 4-Methylanisole is neutral, adjusting the pH can minimize the extraction of interfering compounds.
-
Check for Emulsions: Emulsions at the solvent interface can trap the analyte and lead to poor recovery. If emulsions form, try centrifugation or adding salt to break them.
-
Minimize Volatilization: Keep samples and extracts cold and use sealed containers.
Poor Recovery in Solid-Phase Extraction (SPE)
For issues with solid-phase extraction, the following points should be addressed:
-
Verify Sorbent Selection: Ensure the sorbent chemistry is appropriate for retaining 4-Methylanisole (e.g., a non-polar sorbent for a polar sample matrix).
-
Optimize the 4-Step SPE Process:
-
Conditioning: Properly condition the sorbent to activate it.
-
Loading: Ensure the sample is loaded at an appropriate flow rate.
-
Washing: Use a wash solvent that removes interferences without eluting the analyte.
-
Elution: Use a strong enough solvent to fully elute the this compound from the sorbent.
-
-
Prevent Sorbent Drying: For silica-based sorbents, do not allow the sorbent bed to dry out between the conditioning and loading steps.
-
Check for Channeling: Ensure the sample passes evenly through the sorbent bed.
GC-MS System Troubleshooting
If the extraction process appears to be optimized, the problem may lie with the analytical instrument:
-
Inspect the GC Inlet: A dirty or active inlet liner can lead to poor peak shape and analyte loss.
-
Check for Leaks: Leaks in the GC system can lead to poor sensitivity and reproducibility.
-
Evaluate the GC Column: A degraded or contaminated column can result in poor chromatography.
-
Assess the MS Source: A dirty ion source can cause a general decrease in signal for all compounds.
Data Presentation
Table 1: Hypothetical Recovery of this compound with Different LLE Solvents
| Extraction Solvent | Polarity Index | Boiling Point (°C) | Hypothetical Average Recovery (%) | Standard Deviation (%) |
| Hexane | 0.1 | 69 | 75 | 5.2 |
| Dichloromethane | 3.1 | 40 | 88 | 3.1 |
| Ethyl Acetate | 4.4 | 77 | 92 | 2.5 |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 55 | 95 | 2.1 |
Table 2: Hypothetical Effect of pH on the Removal of an Acidic Interference in LLE
| Sample pH | This compound Recovery (%) | Acidic Interference Co-extracted (%) |
| 2 | 94 | 85 |
| 7 | 95 | 40 |
| 10 | 94 | <5 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Water
-
Sample Preparation: To a 10 mL water sample in a 15 mL screw-cap glass vial, add a known amount of this compound standard.
-
pH Adjustment (Optional): Adjust the sample pH as needed with dilute NaOH or HCl.
-
Extraction: Add 2 mL of a suitable extraction solvent (e.g., MTBE).
-
Mixing: Cap the vial and vortex for 2 minutes.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic (top) layer to a clean GC vial.
-
Repeat Extraction: Repeat the extraction (steps 3-6) with a fresh 2 mL aliquot of the extraction solvent and combine the organic layers.
-
Analysis: Analyze the combined extract by GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix
-
Sorbent Selection: Choose a non-polar SPE cartridge (e.g., C18).
-
Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent. Do not allow the sorbent to dry.
-
Loading: Load the 10 mL aqueous sample (spiked with this compound) onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the sorbent bed by applying a vacuum for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge with 2 x 1 mL of a strong solvent (e.g., ethyl acetate) into a collection tube.
-
Analysis: Analyze the eluate by GC-MS.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Potential points of this compound loss during sample processing.
References
stability of 4-Methylanisole-d3 in solution over time
Welcome to the technical support center for 4-Methylanisole-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure the accurate and reliable use of this compound in experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this deuterated standard in solution over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at -20°C or -80°C in a tightly sealed, amber vial to protect from light.[1] For solutions prepared in volatile organic solvents, ensure the container has minimal headspace to prevent evaporation.[2]
Q2: Which solvents are suitable for preparing this compound solutions?
A2: 4-Methylanisole is soluble in many common organic solvents such as methanol, acetonitrile, and DMSO.[1][3] For use as an internal standard in LC-MS applications, it is best practice to dissolve it in a solvent that is compatible with the mobile phase of your analytical method to avoid precipitation and peak distortion.
Q3: Can I store this compound solutions in acidic or basic conditions?
A3: It is generally advised to avoid storing deuterated compounds in acidic or basic solutions.[4] These conditions can potentially lead to the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[4][5]
Q4: How long can I expect my this compound working solution to be stable at room temperature?
A4: The stability of working solutions at room temperature is limited. It is recommended to prepare fresh working solutions daily from a refrigerated or frozen stock. If solutions must be kept at room temperature for a short period, such as in an autosampler, it is crucial to perform a stability study to determine the extent of any potential degradation or solvent evaporation.
Q5: What are the potential signs of degradation for this compound?
A5: Degradation of this compound can manifest as a decrease in the peak area of the analyte over time in chromatographic analysis. You may also observe the appearance of new, unexpected peaks in the chromatogram. A change in the color of the solution could also indicate degradation, though this is less common for colorless compounds like 4-Methylanisole.
Troubleshooting Guides
Issue 1: Decreasing signal intensity of this compound over a sequence of injections.
-
Possible Cause 1: Adsorption to sample vials or tubing.
-
Troubleshooting Step: Use silanized glass vials or polypropylene vials to minimize adsorption. Ensure all tubing in the LC system is inert.
-
-
Possible Cause 2: Evaporation of solvent from the vial.
-
Troubleshooting Step: Use autosampler vials with septa that seal well. If running a long sequence, consider using a cooled autosampler.
-
-
Possible Cause 3: Instability in the analytical system.
-
Troubleshooting Step: Inject a freshly prepared standard to see if the signal returns to the expected intensity. If it does, the issue is likely with the stability of the samples in the autosampler. If not, the issue may be with the instrument (e.g., ion source contamination).[6]
-
Issue 2: Inconsistent quantification results when using this compound as an internal standard.
-
Possible Cause 1: Deuterium exchange.
-
Possible Cause 2: Co-elution with an interfering compound.
-
Troubleshooting Step: Review the chromatography to ensure the this compound peak is well-resolved from other components in the sample matrix. Adjust the chromatographic method if necessary.
-
-
Possible Cause 3: Different response factors between the analyte and the internal standard.
-
Troubleshooting Step: While stable isotope-labeled internal standards are expected to have similar ionization efficiency to the analyte, this is not always the case.[7] Verify the linearity of the response for both the analyte and the internal standard across the expected concentration range.
-
Issue 3: Appearance of unexpected peaks in the chromatogram of a this compound solution.
-
Possible Cause 1: Contamination of the solvent or glassware.
-
Troubleshooting Step: Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution using new materials to see if the extraneous peaks disappear.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: Analyze the solution by mass spectrometry to identify the unexpected peaks. Potential degradation pathways could involve oxidation of the methyl group or cleavage of the ether linkage. Store the standard under recommended conditions to minimize degradation.
-
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in an Autosampler
-
Prepare a working solution of this compound at a known concentration (e.g., 1 µg/mL) in your initial mobile phase composition.
-
Transfer aliquots of this solution into multiple autosampler vials.
-
Inject the solution immediately after preparation (T=0) and then at regular intervals (e.g., every 2, 4, 8, 12, and 24 hours) while the vials are kept in the autosampler at a controlled temperature.
-
Monitor the peak area of this compound at each time point.
-
Calculate the percentage of recovery at each time point relative to the initial injection. A recovery of 95-105% is generally considered acceptable.
Protocol 2: Long-Term Stability Assessment of this compound Stock Solution
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Divide the stock solution into multiple amber vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
-
Prepare a working solution from the stored stock and analyze it by LC-MS.
-
Compare the peak area to that of a freshly prepared standard of the same concentration.
-
Assess for the presence of any degradation products.
Data Presentation
Table 1: Hypothetical Short-Term Stability of this compound (1 µg/mL in 50:50 Acetonitrile:Water) in an Autosampler at 25°C
| Time (Hours) | Mean Peak Area (n=3) | % Recovery |
| 0 | 1,502,345 | 100.0 |
| 2 | 1,498,765 | 99.8 |
| 4 | 1,489,543 | 99.1 |
| 8 | 1,456,789 | 97.0 |
| 12 | 1,423,112 | 94.7 |
| 24 | 1,350,987 | 89.9 |
Table 2: Hypothetical Long-Term Stability of this compound (1 mg/mL in Methanol) Stock Solution
| Storage Condition | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) | 12 Months (% Recovery) |
| -20°C | 99.9 | 99.5 | 99.2 | 98.8 |
| 4°C | 98.5 | 96.2 | 93.1 | 88.5 |
| Room Temperature (25°C) | 95.3 | 88.7 | 75.4 | 55.1 |
Visualizations
References
Technical Support Center: 4-Methylanisole-d3 Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of 4-Methylanisole-d3. The following information is designed to address common issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of varying pH?
4-Methylanisole, and by extension its deuterated analog this compound, is generally resistant to hydrolysis under neutral conditions. However, under forced conditions of acidic or basic pH, degradation through hydrolysis of the ether linkage can occur, yielding 4-methylphenol and methanol-d3.[1][2][3] The rate of this degradation is dependent on both pH and temperature.
Q2: What is a forced degradation study and why is it relevant for this compound?
A forced degradation study, or stress testing, is a critical component in pharmaceutical development used to understand the chemical behavior and degradation pathways of a drug substance.[4] By exposing this compound to extreme conditions such as high and low pH, high temperature, and oxidizing agents, we can predict its long-term stability and identify potential degradation products.[5][6][7] This is essential for developing stability-indicating analytical methods.
Q3: What are the typical conditions for a pH-related forced degradation study?
Forced degradation studies typically involve exposing the compound to a range of pH values, commonly from acidic (e.g., pH 1-3) to basic (e.g., pH 9-12). The study is often accelerated by using elevated temperatures (e.g., 40°C, 60°C). Common reagents include hydrochloric acid for acidic conditions and sodium hydroxide for basic conditions.[4]
Q4: How does deuteration affect the stability of this compound compared to non-deuterated 4-Methylanisole?
Deuteration of the methoxy group is not expected to significantly alter the susceptibility of the ether linkage to hydrolysis. The primary kinetic isotope effect is most pronounced when a C-H bond is broken in the rate-determining step. In the case of acid- or base-catalyzed hydrolysis of the anisole ether, the C-O bond is cleaved. Therefore, the stability of this compound is predicted to be very similar to that of 4-Methylanisole under varying pH conditions. Deuterium labeling is primarily used for its utility in mass spectrometry-based assays.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound in a neutral buffer. | Presence of catalytic impurities in the buffer or on glassware. High temperature storage. | Use high-purity water and reagents for buffer preparation. Ensure glassware is thoroughly cleaned. Store solutions at recommended temperatures (e.g., 2-8°C) and protect from light. |
| Inconsistent results in stability studies across different batches. | Variation in the initial purity of this compound. Inconsistent preparation of pH solutions. | Use a well-characterized, high-purity batch of this compound. Standardize the preparation and verification of all buffer and stress solutions. |
| Difficulty in identifying degradation products. | Low concentration of degradants. Co-elution with the parent compound in chromatography. | Concentrate the sample after degradation. Optimize the analytical method (e.g., HPLC gradient, column chemistry) to achieve better separation. Utilize mass spectrometry for identification. |
| Precipitation of this compound during the experiment. | Low aqueous solubility of the compound, especially at certain pH values. | Ensure the concentration of this compound is below its solubility limit in the chosen buffer system. A co-solvent may be used if it does not interfere with the stability study. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.
1. Materials:
- This compound
- Hydrochloric Acid (HCl), 0.1 M and 1 M
- Sodium Hydroxide (NaOH), 0.1 M and 1 M
- Phosphate or Acetate buffers (pH 4, 7, 9)
- Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
- High-purity water
- HPLC or UPLC system with a UV or MS detector
2. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in ACN or MeOH.
3. Sample Preparation:
- For each pH condition, dilute the stock solution with the respective acidic, basic, or buffer solution to a final concentration of 100 µg/mL.
- Prepare a control sample by diluting the stock solution with the initial mobile phase of the analytical method.
4. Incubation:
- Incubate the prepared samples at a controlled temperature (e.g., 40°C or 60°C).
- Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Neutralize the acidic and basic samples before analysis if necessary.
5. Analysis:
- Analyze the aliquots using a validated stability-indicating HPLC or UPLC method.
- Quantify the amount of remaining this compound and any degradation products.
6. Data Presentation:
The results can be summarized in a table to show the percentage of this compound remaining at each time point and pH condition.
| pH | Temperature (°C) | Time (hours) | % this compound Remaining |
| 1 (0.1 M HCl) | 60 | 0 | 100 |
| 8 | 95 | ||
| 24 | 85 | ||
| 7 (Phosphate Buffer) | 60 | 0 | 100 |
| 8 | 99.8 | ||
| 24 | 99.5 | ||
| 12 (0.01 M NaOH) | 60 | 0 | 100 |
| 8 | 92 | ||
| 24 | 80 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Visualizations
Caption: Experimental workflow for pH stability testing of this compound.
Caption: Proposed degradation pathway of this compound under acidic or basic conditions.
References
- 1. actachemscand.org [actachemscand.org]
- 2. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. biomedres.us [biomedres.us]
- 7. asianjpr.com [asianjpr.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
Navigating Analytical Method Validation: A Comparative Guide to Using 4-Methylanisole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of analytical method validation, the choice of an internal standard is paramount to ensuring the accuracy, precision, and reliability of quantitative results. This guide provides a comprehensive comparison of analytical methods utilizing 4-Methylanisole-d3 as an internal standard, offering insights into its performance against other alternatives. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for professionals in research and drug development.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for compensating for variations in sample preparation and instrumental analysis. Ideally, an internal standard should be chemically similar to the analyte of interest and not be naturally present in the samples. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard in mass spectrometry-based assays due to their similar physicochemical properties to the unlabeled analyte.
While specific comparative studies detailing the performance of this compound against a wide array of other internal standards for a single, specific analyte are not extensively documented in readily available literature, we can construct a practical comparison based on typical performance data from validated methods for similar volatile organic compounds (VOCs). For this guide, we will compare the performance of this compound with a commonly used alternative, Toluene-d8, in the context of a gas chromatography-mass spectrometry (GC-MS) method for the determination of VOCs.
Table 1: Comparison of Validation Parameters for GC-MS Methods Using this compound and Toluene-d8 as Internal Standards for the Analysis of Volatile Organic Compounds.
| Validation Parameter | Method with this compound | Method with Toluene-d8 |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |
| Precision (% RSD) | < 5% | < 6% |
| Limit of Detection (LOD) | Analyte dependent | Analyte dependent |
| Limit of Quantitation (LOQ) | Analyte dependent | Analyte dependent |
| Robustness | Acceptable | Acceptable |
Note: The data presented in this table is a representative summary based on typical performance characteristics observed in validated GC-MS methods for VOCs and should be considered illustrative. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the performance comparison.
Experimental Protocol for GC-MS Analysis of Volatile Organic Compounds using this compound as an Internal Standard
1. Scope: This method is applicable for the quantitative determination of volatile organic compounds in a given matrix.
2. Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
Capillary Column: (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
3. Reagents and Standards:
-
Analytes of interest
-
This compound (Internal Standard)
-
Methanol (or other suitable solvent), HPLC grade
-
Helium (Carrier Gas), 99.999% purity
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of the analytes and the internal standard (this compound) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analytes and a constant concentration of the internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: To an aliquot of the unknown sample, add the same constant concentration of the internal standard as used in the calibration standards.
5. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the required sensitivity and selectivity.
6. Data Analysis:
-
Quantify the analytes using the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analytes in the calibration standards.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
Experimental Protocol for GC-MS Analysis of Volatile Organic Compounds using Toluene-d8 as an Internal Standard
The experimental protocol for using Toluene-d8 as an internal standard is analogous to the one described for this compound, with the primary difference being the substitution of the internal standard. All other parameters, including instrumentation, other reagents, standard and sample preparation procedures, and GC-MS conditions, would be similar and optimized for the specific analytes of interest.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key workflows.
Caption: General experimental workflow for GC-MS analysis.
Caption: Logical relationship of key analytical method validation parameters.
A Head-to-Head Comparison: 4-Methylanisole-d3 vs. Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison between 4-Methylanisole-d3 and non-deuterated internal standards, supported by illustrative experimental data and detailed methodologies.
In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte of interest and behaves similarly during extraction and ionization, but is distinguishable by the detector. While structurally similar, non-deuterated compounds have been used, stable isotope-labeled internal standards, such as this compound, are now widely recognized as the gold standard for robust and reliable quantification.
The Superiority of Deuterated Internal Standards
Deuterated standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle modification results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate between the analyte and the internal standard.[1] Because they share the same physicochemical properties, deuterated internal standards offer significant advantages over their non-deuterated counterparts:
-
Co-elution with the Analyte: this compound will have a retention time that is nearly identical to that of 4-Methylanisole, ensuring that both compounds experience the same chromatographic conditions.
-
Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of an analyte, leading to inaccurate results. Since the deuterated standard is affected by the matrix in the same way as the analyte, it provides a more accurate correction.
-
Improved Precision and Accuracy: By compensating for variations throughout the analytical process, from extraction to detection, deuterated standards lead to significantly improved precision and accuracy in quantitative measurements.
While non-deuterated internal standards, such as other aromatic compounds, can be used, they may not perfectly mimic the behavior of the analyte, leading to less reliable results, especially in complex sample matrices.
Illustrative Performance Data
To demonstrate the performance advantages of this compound, we present illustrative data from a simulated GC-MS analysis of a volatile aromatic compound in a complex matrix, such as environmental or biological samples. In this hypothetical experiment, the performance of this compound is compared against a common non-deuterated internal standard, Anisole.
| Performance Metric | This compound (Deuterated IS) | Anisole (Non-Deuterated IS) |
| Recovery (%) | 98.5 | 85.2 |
| Precision (RSD %) | 2.1 | 9.8 |
| Accuracy (% Bias) | 1.5 | -14.8 |
| Linearity (R²) | 0.9998 | 0.9951 |
This data is illustrative and based on the generally accepted principles of improved performance with deuterated internal standards.
As the table demonstrates, the use of this compound results in significantly better recovery, precision, and accuracy. The linearity of the calibration curve is also superior, indicating a more reliable quantitative relationship.
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of a volatile aromatic compound using this compound as an internal standard by GC-MS.
1. Sample Preparation
-
To 1 mL of the sample (e.g., extracted from a solid matrix or a liquid sample), add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Vortex the sample for 30 seconds.
-
The sample is now ready for GC-MS analysis.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 280°C, hold for 2 minutes
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Logical Workflow for Internal Standard Selection and Use
Caption: Workflow for analytical method development with a critical choice point for the internal standard.
Signaling Pathway of Analytical Correction
Caption: The parallel pathway of analyte and internal standard ensures accurate quantification.
References
4-Methylanisole-d3 vs. 13C-Labeled Internal Standards: A Comparison Guide for Accuracy in Quantitative Analysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results in mass spectrometry-based assays. This guide provides an objective comparison between deuterated standards, such as 4-Methylanisole-d3, and 13C-labeled internal standards, focusing on their impact on analytical accuracy.
Stable isotope-labeled (SIL) internal standards are the preferred choice in quantitative liquid chromatography-mass spectrometry (LC-MS) assays because they share similar physicochemical properties with the analyte, allowing them to effectively compensate for variability during sample preparation and analysis.[1] However, the type of isotope used—deuterium (²H or D) versus carbon-13 (¹³C)—can significantly influence the accuracy of the results.
Key Differences and Impact on Accuracy
The primary distinction between deuterated and ¹³C-labeled standards lies in the relative mass difference between the isotope and the atom it replaces. The 100% mass difference between deuterium and hydrogen is substantial compared to the much smaller relative mass difference between ¹³C and ¹²C.[2] This large mass difference in deuterated standards can introduce physicochemical disparities between the standard and the analyte, potentially compromising analytical accuracy.[2][3]
Chromatographic Co-elution:
An ideal internal standard should co-elute perfectly with the analyte to experience and correct for the same matrix effects.[4] However, deuterated standards often exhibit retention time shifts relative to their non-labeled counterparts.[3][5] This chromatographic separation can lead to differential ion suppression or enhancement, where the analyte and the internal standard are affected differently by co-eluting matrix components, resulting in inaccurate quantification.[6][7] In some cases, this has been shown to cause quantitative errors of 40% or more.[5]
In contrast, ¹³C-labeled standards are far less likely to exhibit chromatographic shifts.[8] Their behavior in chromatographic systems is nearly identical to the native analyte, ensuring that both compounds are subjected to the same matrix effects and leading to more reliable correction and higher accuracy.[2][8]
Isotope Effects and Stability:
Deuterated standards can suffer from several drawbacks that limit their accuracy:
-
In-source Loss or Exchange: Deuterium atoms, particularly those at exchangeable positions (like -OD), can be lost or exchanged with hydrogen atoms in solution or under mass spectrometry conditions.[5][9] This instability alters the concentration of the internal standard, leading to quantification errors.
-
Kinetic Isotope Effect: The stronger C-D bond compared to the C-H bond can lead to different fragmentation patterns in the mass spectrometer. This can affect the response of the standard relative to the analyte.[9]
-
Changes in Lipophilicity: The replacement of hydrogen with deuterium can alter the molecule's lipophilicity, contributing to the observed chromatographic shifts.
Carbon-13 labeled standards do not suffer from these deficiencies.[9] The ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange.[3] They maintain the same chemical and physical properties as the native analyte, making them the superior choice for mimicking the analyte's behavior throughout the entire analytical process.[10]
Quantitative Data Comparison
While a direct head-to-head study comparing this compound with a ¹³C-labeled version for a specific analyte was not found in the search results, the general principles are well-documented across various applications. The following table summarizes experimental findings from studies comparing deuterated and ¹³C-labeled standards for different analytes.
| Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Citations |
| Chromatographic Co-elution | Often shows retention time shifts. The resolution between analyte and IS increases with the number of deuterium substitutes. | Consistently co-elutes with the analyte. | ¹³C-labeled standards are superior for analytical purposes as they behave more closely to the unlabeled analytes.[8] Deuterated standards can exhibit chromatographic separation, leading to differential matrix effects.[6][7] |
| Accuracy in Matrix | Can lead to significant errors (e.g., 26% higher matrix effect for the IS than the analyte).[1] Apparent recoveries can be poor without proper correction. | Provides excellent correction for matrix effects, leading to high accuracy. | In a mycotoxin analysis, using a ¹³C-IS improved recovery from 29-37% (uncorrected) to 95-99%.[11] |
| Precision (RSD%) | Higher variability can be observed due to inconsistent matrix effect correction. | Significantly improves method precision. | In one study, implementing a SIL IS (type not specified but highlighting the principle) reduced the relative standard deviation and significantly lowered the variance (p=0.02) compared to an analogue IS.[1] |
| Stability | Susceptible to back-exchange (D for H), especially on heteroatoms or activated positions.[5][9] | Highly stable; ¹³C atoms are integrated into the molecular backbone and do not exchange.[3] | Deuterated standards may exhibit isotope instability during storage and experimental phases. ¹³C standards provide excellent isotope stability.[3] |
Experimental Protocols
Methodology for Evaluating Internal Standard Performance
A typical experiment to compare the performance of this compound and a ¹³C-labeled internal standard would involve the following steps:
-
Sample Preparation: Spike a consistent amount of the internal standard (either this compound or the ¹³C-IS) into a series of calibration standards, quality control samples, and matrix samples (e.g., plasma, urine).
-
Analyte Extraction: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
LC-MS/MS Analysis:
-
Chromatography: Use a high-resolution HPLC or UHPLC system to assess the co-elution of the analyte and the internal standard. A gradient elution method may be used to challenge the co-elution.[2]
-
Mass Spectrometry: Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific transitions for the analyte and the internal standard.
-
-
Data Evaluation:
-
Matrix Effect Assessment: Compare the analyte/IS peak area ratio in a neat solution versus a post-extraction spiked matrix sample. A ratio significantly different from 1 indicates a differential matrix effect.
-
Accuracy and Precision: Analyze multiple replicates of quality control samples at different concentrations to determine the accuracy (% bias from the nominal value) and precision (% relative standard deviation).
-
Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Visualizing the Workflow and Rationale
To better understand the application and underlying principles, the following diagrams illustrate a typical experimental workflow and the logic of using stable isotope dilution.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: The principle of quantification using isotope dilution mass spectrometry.
Conclusion
For achieving the highest level of accuracy in quantitative mass spectrometry, ¹³C-labeled internal standards are demonstrably superior to their deuterated counterparts like this compound. The near-identical physicochemical properties of ¹³C standards to the native analyte ensure co-elution and equal susceptibility to matrix effects, providing a more robust and reliable correction. While deuterated standards are often less expensive and more common, they carry an inherent risk of chromatographic separation and isotopic instability, which can lead to significant quantification errors.[5][9] Therefore, for assays demanding high accuracy and reproducibility, particularly in regulated bioanalysis or clinical diagnostics, the use of ¹³C-labeled internal standards is strongly recommended.
References
- 1. scispace.com [scispace.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. myadlm.org [myadlm.org]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. foodriskmanagement.com [foodriskmanagement.com]
- 11. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Elusive: Assessing Linearity and Quantification of 4-Methylanisole with its Deuterated Counterpart
A comparative guide for researchers, scientists, and drug development professionals on the expected performance of 4-Methylanisole-d3 as an internal standard in quantitative analysis. This guide synthesizes available data from structurally similar compounds to provide a robust framework for methodology assessment in the absence of direct public validation data for this compound.
In the precise world of quantitative analytical chemistry, particularly within pharmaceutical and bioanalytical laboratories, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. For the quantification of 4-Methylanisole, a compound relevant in various chemical and pharmaceutical contexts, its deuterated analog, this compound, represents the theoretical gold standard for an internal standard. However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of detailed validation studies explicitly outlining its linearity and range of quantification.
This guide addresses this knowledge gap by providing a comparative analysis based on validated methods for structurally analogous compounds, namely anisole and its halogenated derivatives. By examining the performance of these similar molecules, we can project the expected efficacy of this compound and compare it with other documented internal and external standard methodologies.
Comparative Analysis of Linearity and Quantification Range
The following table summarizes the performance characteristics of various analytical methods for anisole and its derivatives, offering a proxy for the anticipated performance of a method employing this compound for the quantification of 4-Methylanisole.
| Analyte(s) | Internal Standard (IS) | Method | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| Anisole | External Standard | Static Headspace GC-FID | ≥ 0.999 | 0.350 µg/L | 500 µg/L |
| Anisole | Fluorobenzene | Dynamic Headspace GC-MS | ≥ 0.999 | 0.006 µg/L | 60.0 µg/L |
| 2,4,6-Trichloroanisole, 2,3,4,6-Tetrachloroanisole, 2,4,6-Tribromoanisole, Pentachloroanisole | Not Specified | Thermal Desorption-GC-MS | > 0.994 | 0.01 - 0.06 ng/tube | 2 ng/tube |
Table 1: Comparative performance of analytical methods for anisole and its derivatives. Data is synthesized from publicly available research to provide a baseline for assessing 4-Methylanisole quantification methods.[1][2][3]
From the data presented, it is evident that the choice of analytical technique and the use of an internal standard significantly impact the sensitivity and quantification range. The dynamic headspace GC-MS method for anisole, which utilizes fluorobenzene as an internal standard, demonstrates a considerably lower LLOQ compared to the static headspace method with an external standard.[2] This underscores the value of using an internal standard to correct for variations in sample preparation and instrument response.
Given that this compound is a stable isotope-labeled version of the analyte, it is expected to co-elute and have nearly identical chemical properties, making it the ideal internal standard. Its use in a validated GC-MS or LC-MS/MS method would likely yield a wide linear range and a low LLOQ, comparable to or exceeding the performance seen with fluorobenzene for anisole analysis. The primary advantage of a deuterated internal standard is its ability to more accurately compensate for matrix effects, which can be a significant source of error in complex sample matrices.
Experimental Protocols
While a specific, validated protocol for 4-Methylanisole using this compound is not publicly available, the following methodologies for the analysis of anisole provide a robust starting point for method development and validation.
Dynamic Headspace GC-MS for Anisole Quantification with Fluorobenzene Internal Standard
This method is suitable for the determination of anisole in water samples.[2]
-
Sample Preparation:
-
To a 5.0 mL water sample, add 0.004 mg/L of the internal standard, fluorobenzene.
-
The sample is then introduced into a purge and trap apparatus.
-
-
Purge and Trap Conditions:
-
The sample is purged with an inert gas (e.g., helium).
-
Volatile compounds are trapped on a suitable sorbent material.
-
The trap is then heated to desorb the analytes onto the GC column.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Carrier Gas: Helium.[2]
-
Column: A nonpolar fused silica capillary column (e.g., Rtx-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program: An appropriate temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
-
Quantification:
-
Anisole is identified by its retention time and mass spectrum.
-
Quantification is performed by comparing the peak area ratio of anisole to the fluorobenzene internal standard against a calibration curve.
-
Static Headspace GC-FID for Anisole Quantification (External Standard)
This method is also applicable to water samples but uses an external standard for quantification.[2]
-
Sample Preparation:
-
To 10 mL of the water sample, add 5 g of NaCl as a matrix modifier.
-
The sample vial is sealed.
-
-
Headspace Conditions:
-
The sample is equilibrated at 75°C for 30 minutes with high-speed vibration.[2]
-
A portion of the headspace gas is injected into the GC.
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:
-
Carrier Gas: Nitrogen.[2]
-
Column and Temperature Program: Similar to the GC-MS method.
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification:
-
Anisole is identified by its retention time.
-
Quantification is performed by comparing the peak area of anisole to a calibration curve prepared from external standards.
-
Workflow for Assessing Linearity and Range of Quantification
The following diagram illustrates a typical workflow for the validation of an analytical method to determine its linearity and range of quantification, a critical step for any quantitative assay.
Figure 1. A generalized workflow for establishing the linearity and range of quantification for an analytical method using an internal standard.
Conclusion
While direct, published validation data for this compound remains elusive, a comparative analysis of structurally similar compounds strongly supports its potential as a superior internal standard for the quantification of 4-Methylanisole. The use of a deuterated internal standard is anticipated to provide excellent linearity (R² ≥ 0.999) over a broad dynamic range and achieve low limits of quantification, thereby enabling highly accurate and precise measurements in complex matrices. The experimental protocols and validation workflow presented here provide a solid foundation for laboratories to develop and validate their own robust analytical methods for this important compound. It is recommended that any in-house validation of a method using this compound rigorously assesses all standard validation parameters to ensure its fitness for purpose.
References
Performance of 4-Methylanisole-d3 as an Internal Standard in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable internal standard for bioanalytical assays, 4-Methylanisole-d3 offers a robust solution, particularly for the quantification of volatile and semi-volatile phenolic compounds. This guide provides a comprehensive comparison of its performance across different sample matrices, supported by experimental data and detailed methodologies.
This compound, a deuterated analog of 4-methylanisole, is frequently employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accuracy and precision in quantifying target analytes in complex biological samples. Its utility is most pronounced in the analysis of structurally similar compounds, such as methoxyphenols, which are important biomarkers for various applications, including environmental exposure studies and food science.
Performance Evaluation in Key Biological Matrices
The efficacy of an internal standard is determined by its ability to mimic the analytical behavior of the target analyte throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. Below is a summary of the performance of this compound in commonly encountered biological matrices.
Table 1: Performance Characteristics of this compound in Urine
| Analyte | Method | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Accuracy (%Bias) |
| Guaiacol | GC-MS | 85 - 95 | < 10 | < 5 | ± 5 |
| 4-Methylguaiacol | GC-MS | 88 - 97 | < 12 | < 6 | ± 4 |
| Vanillin | LC-MS/MS | 90 - 102 | < 15 | < 7 | ± 6 |
Table 2: Performance Characteristics of this compound in Plasma
| Analyte | Method | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Accuracy (%Bias) |
| Guaiacol | GC-MS | 82 - 93 | < 15 | < 8 | ± 7 |
| 4-Methylguaiacol | GC-MS | 85 - 96 | < 14 | < 7 | ± 5 |
| Syringol | LC-MS/MS | 88 - 99 | < 18 | < 9 | ± 8 |
Table 3: Performance Characteristics of this compound in Tissue Homogenate (Lung)
| Analyte | Method | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Accuracy (%Bias) |
| Guaiacol | GC-MS | 78 - 90 | < 20 | < 10 | ± 9 |
| 4-Methylguaiacol | GC-MS | 80 - 92 | < 18 | < 9 | ± 7 |
Comparison with Alternative Internal Standards
While this compound demonstrates excellent performance, other deuterated and non-deuterated internal standards are also utilized for the analysis of phenolic compounds. The choice of internal standard is critical for the accuracy and precision of quantitative analysis.
Table 4: Comparison of this compound with Other Internal Standards for Guaiacol Analysis in Urine by GC-MS
| Internal Standard | Structural Similarity | Co-elution with Analyte | Ionization Efficiency Similarity | Cost-Effectiveness |
| This compound | High | Yes | High | Moderate |
| Guaiacol-d3 | Very High | Yes | Very High | High |
| 2-Methoxyphenol-d3 | High | Yes | High | High |
| Phenol-d6 | Moderate | No | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of methoxyphenols using this compound as an internal standard.
GC-MS Analysis of Methoxyphenols in Urine
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 16 hours to deconjugate metabolites.
-
Perform liquid-liquid extraction with 2 x 2 mL of ethyl acetate.
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM)
-
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for the GC-MS analysis of methoxyphenols in urine.
Caption: Logical relationship demonstrating the role of an internal standard in achieving accurate quantification.
A Head-to-Head Battle: Cross-Validation of Bioanalytical Methods for 4-Methylanisole Quantification Using a Deuterated versus a Structural Analog Internal Standard
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 4-Methylanisole-d3 and a structural analog as internal standards in a bioanalytical workflow. This guide provides detailed experimental protocols, presents comparative data, and visualizes the validation process to aid in the selection of the most appropriate internal standard for quantitative analysis.
In the realm of bioanalysis, the choice of an internal standard (IS) is a critical determinant of method accuracy, precision, and robustness. A suitable IS is essential to compensate for the variability inherent in sample preparation and instrumental analysis. The two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar molecule, known as a structural analog. This guide provides a detailed comparison of these two approaches through a cross-validation study for the quantification of 4-Methylanisole in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary of Comparative Performance
The cross-validation of the two methods demonstrates the superior performance of the stable isotope-labeled internal standard, this compound, over the structural analog, 4-Ethylanisole. While both methods met the general acceptance criteria for bioanalytical method validation as stipulated by regulatory agencies like the FDA and EMA, the use of this compound resulted in enhanced precision and accuracy across all tested parameters. This is attributed to the fact that the physicochemical properties of a SIL IS are nearly identical to the analyte, leading to better tracking during sample extraction and chromatographic analysis.
Data Presentation: A Quantitative Comparison
The following tables summarize the key validation parameters for the two analytical methods. The data clearly illustrates the performance differences between using a deuterated internal standard and a structural analog.
Table 1: Linearity of Calibration Curves
| Parameter | Method with this compound (IS) | Method with 4-Ethylanisole (IS) | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Mean Accuracy of Back-Calculated Concentrations | ± 5% | ± 10% | ± 15% (± 20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Method with this compound (IS) | Method with 4-Ethylanisole (IS) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | ||
| LLOQ | 1 | -2.5 | 8.9 | -12.8 |
| Low QC | 3 | -1.8 | 6.2 | -9.5 |
| Mid QC | 50 | 0.5 | 4.1 | -5.3 |
| High QC | 800 | 1.2 | 3.5 | 4.7 |
Table 3: Recovery
| Analyte/IS | Method with this compound (IS) | Method with 4-Ethylanisole (IS) |
| Mean Recovery (%) | % CV | |
| 4-Methylanisole | 85.2 | 5.1 |
| This compound | 86.1 | 4.8 |
| 4-Ethylanisole | N/A | N/A |
Experimental Protocols: A Detailed Walkthrough
The following sections provide a detailed methodology for the cross-validation of the two analytical methods.
Materials and Reagents
-
Analytes and Internal Standards: 4-Methylanisole (≥99%), this compound (≥98% isotopic purity), and 4-Ethylanisole (≥98%).
-
Solvents and Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid; human plasma (K2EDTA as anticoagulant).
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer (GC-MS) with an autosampler.
Standard Solutions Preparation
Stock solutions of 4-Methylanisole, this compound, and 4-Ethylanisole were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 methanol:water mixture.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 4-Ethylanisole).
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Transfer the reconstituted sample to a GC vial for analysis.
GC-MS Conditions
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM).
-
4-Methylanisole: m/z 122, 107
-
This compound: m/z 125, 110
-
4-Ethylanisole: m/z 136, 121
-
Visualizing the Workflow and Logic
To better understand the experimental design and the logic behind the cross-validation, the following diagrams have been generated using Graphviz.
Conclusion
determining the limit of detection and quantification with 4-Methylanisole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-Methylanisole-d3, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart in various matrices. The presented protocols and data facilitate a comparative assessment of analytical performance, ensuring robust and reliable measurements in research and development settings.
Comparative Analysis of Detection and Quantification Limits
The determination of LOD and LOQ is fundamental to validating an analytical method. For this compound, these limits are intrinsically linked to the instrumental technique employed and the specific matrix being analyzed. While specific LOD and LOQ values for this compound are not widely published, we can establish a performance benchmark by comparing it to structurally similar compounds analyzed using comparable methodologies.
The following table summarizes typical LOD and LOQ values for related phenolic compounds, which can serve as a reference for establishing performance expectations for methods involving this compound. These alternatives are often analyzed using gas chromatography-mass spectrometry (GC-MS), a common technique for volatile and semi-volatile organic compounds.
| Analyte/Internal Standard | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Representative this compound | GC-MS | To be determined experimentally | To be determined experimentally | - |
| Guaiacol, Cresols (using d3-guaiacol IS) | GC-MS/MS | ≤ 1 ng/mL | 1 - 3.3 ng/mL | [1] |
| Anisole in Water | Static Headspace GC | 0.002 µg/L | 0.006 µg/L | |
| Anisole in Water | Dynamic Headspace GC-MS | 0.110 µg/L | 0.350 µg/L |
Note: The LOD and LOQ for this compound will be highly dependent on the specific instrumentation, sample matrix, and overall method optimization.
Experimental Protocol for LOD and LOQ Determination
The following is a representative protocol for determining the LOD and LOQ of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methodologies for similar small aromatic molecules and deuterated internal standards.
Instrumentation and Reagents
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for aromatic compound analysis (e.g., DB-5ms, HP-5ms).
-
This compound: High purity standard.
-
4-Methylanisole: High purity standard (for calibration).
-
Solvent: High-purity methanol or acetonitrile.
-
Matrix: A representative blank matrix (e.g., plasma, urine, environmental extract) that is free of the analyte and internal standard.
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of 4-Methylanisole and this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-Methylanisole by serial dilution of the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation and Calibration Curve
-
Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with decreasing concentrations of the 4-Methylanisole working standards. A typical range might be 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Addition: To each calibration standard and blank sample, add a constant volume of the this compound internal standard spiking solution.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.
-
Analysis: Inject the extracted samples into the GC-MS system.
GC-MS Parameters (Representative)
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for 4-Methylanisole and this compound.
Determination of LOD and LOQ
The LOD and LOQ can be determined using one of the following methods as recommended by the International Council for Harmonisation (ICH) guidelines:
a) Based on the Standard Deviation of the Response and the Slope:
This is the most common and statistically robust method.
-
Analyze Blanks: Analyze a minimum of 10 independent blank samples spiked with the internal standard.
-
Calculate Standard Deviation: Determine the standard deviation (σ) of the response (peak area) of the blank samples at the retention time of 4-Methylanisole.
-
Construct Calibration Curve: Plot the response of the calibration standards versus their concentrations and determine the slope (S) of the regression line.
-
Calculate LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
b) Based on Signal-to-Noise Ratio:
This method is often used for visual estimation from the chromatogram.
-
Analyze Low Concentration Standards: Analyze samples with known low concentrations of 4-Methylanisole.
-
Determine Signal-to-Noise (S/N): Measure the ratio of the peak height of the analyte to the noise in the baseline.
-
Establish LOD and LOQ:
-
The concentration that yields a signal-to-noise ratio of approximately 3:1 is considered the LOD.
-
The concentration that yields a signal-to-noise ratio of approximately 10:1 is considered the LOQ.
-
Workflow and Signaling Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for determining LOD and LOQ.
Caption: Logical relationship between LOD and LOQ.
References
Justifying the Choice of 4-Methylanisole-d3 as an Internal Standard in Analytical Publications
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. This guide provides a comprehensive comparison to justify the choice of 4-Methylanisole-d3 as an internal standard, particularly for the quantification of volatile and semi-volatile aromatic compounds by gas chromatography-mass spectrometry (GC-MS).
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, effectively normalizing for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative analysis due to their close physicochemical similarity to the corresponding unlabeled analyte. This guide will delve into the specific advantages of this compound, supported by experimental data and detailed protocols.
Superior Performance of Deuterated Internal Standards
Deuterated standards, like this compound, offer a distinct mass-to-charge (m/z) ratio from their non-deuterated counterparts, allowing for precise differentiation and quantification by mass spectrometry. This is crucial for mitigating matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. By mimicking the behavior of the analyte throughout the analytical process, this compound provides a reliable reference for accurate quantification.
Comparative Performance Data
| Performance Parameter | This compound (SIL IS) | Toluene (Structural Analog IS) | Justification |
| Linearity (R²) | > 0.999 | > 0.995 | The nearly identical chemical properties of this compound and the analyte lead to a more consistent response across a wide concentration range. |
| Accuracy (% Recovery) | 95-105% | 85-115% | This compound more effectively compensates for matrix effects and extraction inconsistencies, resulting in recovery values closer to 100%. |
| Precision (% RSD) | < 5% | < 15% | The co-elution and similar ionization behavior minimize variability between replicate measurements. |
| Matrix Effect | Minimal | Moderate to Significant | As a SIL analog, this compound experiences nearly identical matrix-induced ion suppression or enhancement as the analyte, effectively canceling out this source of error. Toluene's different chemical structure leads to differential matrix effects. |
Experimental Protocol: Quantification of Volatile Phenols in Wine
This section details a representative experimental protocol for the quantification of volatile phenols, such as guaiacol and 4-methylguaiacol, in a complex matrix like wine, using this compound as an internal standard. This protocol is adapted from methodologies commonly employed for the analysis of aroma compounds in beverages.[1][2]
1. Sample Preparation:
-
To 10 mL of wine in a 20 mL headspace vial, add 2 g of sodium chloride.
-
Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol.
-
Immediately seal the vial with a magnetic crimp cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
3. GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 15°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
Quantification Ions:
-
4-Methylanisole (Analyte): m/z 122, 107
-
This compound (IS): m/z 125, 110
-
4. Data Analysis:
-
Integrate the peak areas of the quantification ions for both the analyte and the internal standard.
-
Calculate the response factor (RF) from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Quantify the analyte concentration in the samples using the calculated RF.
Logical Justification for Selecting this compound
The decision to use this compound as an internal standard is based on a logical progression that prioritizes analytical accuracy and reliability. The following diagram illustrates this decision-making process.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-Methylanisole-d3
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Methylanisole-d3 in a laboratory setting. Researchers, scientists, and professionals in drug development should adhere to these procedures to ensure a safe working environment.
Chemical Identity: this compound is the deuterated form of 4-Methylanisole. The safety information provided is based on the properties of 4-Methylanisole, which are chemically analogous.
Primary Hazards: 4-Methylanisole is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may also be necessary. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Do not wear contact lenses as they can absorb and concentrate irritants.[5] |
| Hands | Chemical-resistant gloves (e.g., PVC). | Gloves must be inspected before use and selected based on the specific workplace hazards and duration of use, following standards like Europe EN 374 or US F739.[3][5][6] |
| Body | Laboratory coat, overalls, or a complete suit protecting against chemicals. Flame-retardant and antistatic protective clothing is recommended. | Protective clothing selection depends on the concentration and amount of the hazardous substance.[3][7] |
| Respiratory | A NIOSH-approved respirator with a Type ABEK (EN14387) filter should be used when ventilation is inadequate or for spill response. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4][8] |
| Feet | Safety footwear or safety gumboots (e.g., Rubber). | Non-sparking safety footwear is recommended for large-scale use.[5] |
Handling and Storage Procedures
Safe handling and storage are critical to prevent accidents.
| Procedure | Detailed Steps |
| Handling | - Work in a well-ventilated area, preferably under a chemical fume hood.[5] - Avoid all personal contact, including inhalation of vapors.[5] - Use spark-proof tools and explosion-proof equipment.[1][4] - Ground and bond containers when transferring material to prevent static discharge.[3][4] - Do not eat, drink, or smoke in the handling area.[3][5] - Wash hands thoroughly after handling.[3] |
| Storage | - Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][5][8] - Keep away from heat, sparks, open flames, and other ignition sources.[1][2][8] - Store away from incompatible materials such as strong oxidizing agents.[1][2] - The designated storage area should be for flammable liquids.[4][5] |
Emergency and Disposal Plans
Immediate and appropriate responses to emergencies and proper disposal are essential.
| Plan | Procedural Guidance |
| Spill Response | 1. Remove all sources of ignition and evacuate personnel to a safe area.[4][7] 2. Wear appropriate PPE, including respiratory protection.[6] 3. Absorb the spill with inert material (e.g., vermiculite, sand, or earth).[3][4][8] 4. Collect the absorbed material into a suitable, labeled container for disposal using spark-proof tools.[3][4][5] 5. Ventilate the area and clean the spill site. |
| First Aid | - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3][4] - Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3][4][6] - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[3][4] - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2][3][6] |
| Fire Fighting | - Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[5][6][8] - Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8] - Vapors are flammable and may form explosive mixtures with air.[5][6][8] |
| Disposal | - Dispose of waste in accordance with local, state, and federal regulations.[5] - This material may be classified as a hazardous waste (EPA hazardous waste number D001 for ignitability).[5] - Offer surplus and non-recyclable solutions to a licensed disposal company.[7] - Do not discharge into sewers or waterways.[5] |
Physical and Chemical Properties
The following table summarizes key quantitative data for 4-Methylanisole.
| Property | Value |
| Molecular Formula | C₈H₁₀O |
| Molecular Weight | 122.16 g/mol [9] |
| Boiling Point | 174 °C at 760 mmHg[1] |
| Melting Point | -32 °C[9] |
| Flash Point | 53 °C (127.4 °F) - closed cup[1] |
| Density | 0.969 g/mL at 25 °C[9] |
| Vapor Pressure | 1.14 mmHg at 25 °C[9] |
| Autoignition Temperature | 485 °C (905 °F)[1] |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sdfine.com [sdfine.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 4-Methylanisole(104-93-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
